molecular formula C11H13ClN2O2 B1360898 (R)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride CAS No. 269726-85-4

(R)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride

Cat. No.: B1360898
CAS No.: 269726-85-4
M. Wt: 240.68 g/mol
InChI Key: XQQBWUZSLDACSS-HNCPQSOCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride is a useful research compound. Its molecular formula is C11H13ClN2O2 and its molecular weight is 240.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3R)-3-amino-4-(4-cyanophenyl)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2.ClH/c12-7-9-3-1-8(2-4-9)5-10(13)6-11(14)15;/h1-4,10H,5-6,13H2,(H,14,15);1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQQBWUZSLDACSS-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CC(=O)O)N)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@H](CC(=O)O)N)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60647470
Record name (3R)-3-Amino-4-(4-cyanophenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

269726-85-4
Record name (3R)-3-Amino-4-(4-cyanophenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (R)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride: A Synthesis of Analog-Driven Insights

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Landscape of a Novel Compound

In the dynamic field of medicinal chemistry and drug development, the exploration of novel chemical entities is paramount. This guide focuses on (R)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride, a chiral β-amino acid derivative. It is important to preface this document by stating that, as of the time of this writing, specific, in-depth literature and experimental data for this precise molecule are limited. However, the scientific value of a compound can often be inferred and explored through the lens of its structural analogs.

This whitepaper, therefore, adopts a scientifically rigorous, analog-based approach to provide a comprehensive technical guide. By examining closely related compounds, such as those with cyanophenyl and other substituted phenyl moieties, we can elucidate the probable physicochemical properties, potential synthetic pathways, likely biological activities, and appropriate analytical methodologies for this compound. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding and a roadmap for future investigation into this promising, yet under-characterized, molecule.

Physicochemical Properties and Structural Analogs

This compound is a chiral molecule featuring a butanoic acid backbone with an amino group at the β-position and a 4-cyanophenyl substituent. The hydrochloride salt form is intended to enhance its aqueous solubility, a crucial factor for many biological and chemical applications[1].

The structure suggests potential for zwitterionic character, similar to other amino acids, where the amino group is protonated and the carboxylic acid is deprotonated within a certain pH range[2]. The presence of the cyano group on the phenyl ring introduces specific electronic properties that can influence its interactions with biological targets.

A comparative analysis of its structural analogs provides further insight:

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Structural Differences from Target
This compound (Target) C₁₁H₁₃ClN₂O₂~240.69 (calculated)-
(S)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochlorideC₁₁H₁₃ClN₂O₂240.69Stereoisomer (S) and cyanophenyl at position 3
(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acidC₁₀H₁₀F₃NO₂237.19Trifluorophenyl substituent instead of cyanophenyl
(S)-3-Amino-4-(4-chlorophenyl)butanoic acid hydrochlorideC₁₀H₁₃Cl₂NO₂250.124-chlorophenyl substituent and (S) stereoisomer
(R)-Baclofen ((R)-4-amino-3-(4-chlorophenyl)butanoic acid)C₁₀H₁₂ClNO₂213.66γ-amino acid with a 4-chlorophenyl substituent

This table summarizes the properties of the target compound and its close analogs, highlighting the structural variations that can inform our understanding of the target molecule.

Synthesis and Chemical Reactions: A Generalized Approach

A plausible synthetic route could start from commercially available precursors and proceed through condensation, reduction, and salt formation steps[3]. The key challenge in such a synthesis is the control of stereochemistry to obtain the desired (R)-enantiomer with high purity.

Synthetic_Pathway cluster_0 Key Synthetic Steps Starting_Materials 4-Cyanobenzaldehyde & Chiral Auxiliary Condensation Condensation Reaction Starting_Materials->Condensation 1 Intermediate Chiral Intermediate Condensation->Intermediate 2 Reduction Stereoselective Reduction Intermediate->Reduction 3 Protected_Amino_Acid Protected (R)-β-Amino Acid Reduction->Protected_Amino_Acid 4 Deprotection Deprotection Protected_Amino_Acid->Deprotection 5 Final_Product (R)-3-Amino-4-(4-cyanophenyl)butanoic acid Deprotection->Final_Product 6 Salt_Formation Salt Formation (HCl) Final_Product->Salt_Formation 7 Target_Molecule This compound Salt_Formation->Target_Molecule 8

Figure 1: A generalized synthetic workflow for the preparation of the target molecule, highlighting the key transformations.

Key Considerations in Synthesis:

  • Stereocontrol: The use of a chiral auxiliary or an asymmetric catalyst during the condensation or reduction step is crucial for establishing the desired (R)-stereochemistry.

  • Protecting Groups: The amino and carboxylic acid functionalities may require protection during certain reaction steps to prevent unwanted side reactions. The Boc (tert-butoxycarbonyl) group is a common choice for protecting the amino group[5][6].

  • Impurity Profile: Condensation reactions can sometimes lead to the formation of impurities that may be difficult to remove in later stages. Careful optimization of reaction conditions and purification methods is necessary to ensure high purity of the final product[5].

Potential Applications and Biological Activity: An Extrapolative View

The biological activity of this compound has not been explicitly reported. However, based on its structural similarity to other neurologically active compounds and its nature as a non-proteinogenic amino acid, several potential applications can be hypothesized.

3.1. Neurological and Neurotransmitter System Modulation:

Several analogs of the target molecule are being investigated for their roles in treating neurological disorders[3]. The core structure of a β-amino acid with an aromatic substituent is a common motif in compounds that interact with neurotransmitter systems. For instance, (R)-baclofen, a γ-amino acid, is a well-known muscle relaxant that acts as a GABAB receptor agonist. The structural similarities suggest that this compound could potentially modulate neurotransmitter release or receptor activity[3].

3.2. A Building Block in Drug Discovery:

Amino acids and their derivatives are fundamental building blocks in the synthesis of more complex bioactive compounds and peptidomimetics[3][7]. The development of prodrugs using amino acid moieties has been shown to improve properties such as bioavailability and targeted delivery[7]. This compound, with its specific stereochemistry and functional groups, represents a valuable chiral building block for the synthesis of novel therapeutic agents.

3.3. Enzyme Inhibition:

The structure of the target molecule also suggests potential as an enzyme inhibitor. For example, derivatives of 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid are used in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes[6][8]. The cyanophenyl group of the target molecule could confer specific binding properties, making it a candidate for screening against various enzymatic targets.

Potential_Applications Target_Molecule This compound Neurological_Disorders Neurological Disorders Target_Molecule->Neurological_Disorders Potential Therapeutic Drug_Discovery Drug Discovery Building Block Target_Molecule->Drug_Discovery Chiral Precursor Enzyme_Inhibition Enzyme Inhibition (e.g., DPP-4) Target_Molecule->Enzyme_Inhibition Potential Inhibitor Neurotransmitter_Modulation Neurotransmitter Modulation Neurological_Disorders->Neurotransmitter_Modulation Mechanism

Figure 2: A diagram illustrating the potential applications and areas of investigation for the target molecule based on its structural characteristics and analog data.

Analytical Methodology: Ensuring Purity and Identity

The characterization and quality control of this compound would rely on a combination of chromatographic and spectroscopic techniques.

4.1. Chromatographic Analysis:

High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of amino acid derivatives. A reversed-phase HPLC method would likely be employed. Due to the lack of a strong chromophore in the butanoic acid backbone, derivatization is often necessary for sensitive UV or fluorescence detection[9].

Step-by-Step HPLC with Pre-column Derivatization (OPA/FMOC):

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent, such as a buffered aqueous solution.

  • Automated Derivatization:

    • Primary amino groups are reacted with o-phthalaldehyde (OPA) in the presence of a thiol (e.g., 3-mercaptopropionic acid) to form highly fluorescent isoindole derivatives[10].

    • Secondary amino acids (not present in this case, but a general consideration) can then be derivatized with 9-fluorenylmethyl chloroformate (FMOC)[10].

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: Fluorescence detection is preferred for high sensitivity of the OPA-derivatized analyte.

  • Data Analysis: The purity of the sample is determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram. The identity can be confirmed by comparing the retention time with that of a reference standard.

4.2. Spectroscopic Analysis:

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique can provide information on the molecular weight and fragmentation pattern of the molecule, confirming its identity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for elucidating the chemical structure and confirming the connectivity of the atoms.

  • Chiral Analysis: Chiral HPLC or other chiral separation techniques would be necessary to confirm the enantiomeric purity of the (R)-isomer.

Safety and Handling: A Precautionary Approach

Specific safety data for this compound is not available. However, based on the GHS classifications for similar amino acid derivatives, the following precautions should be taken[11][12][13]:

  • Hazard Statements (Anticipated):

    • May be harmful if swallowed.

    • Causes skin irritation.

    • Causes serious eye irritation.

    • May cause respiratory irritation.

  • Precautionary Measures:

    • Work in a well-ventilated area or use a fume hood[14].

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat[14].

    • Avoid breathing dust, fumes, or vapors[12].

    • Wash hands thoroughly after handling[13].

    • In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice[13].

Conclusion and Future Directions

This compound represents a molecule of significant interest at the intersection of synthetic chemistry and drug discovery. While direct experimental data remains to be established, a comprehensive understanding of its potential can be gleaned from the study of its structural analogs. This guide has provided a framework for its synthesis, potential applications, and analytical characterization.

The path forward for realizing the full potential of this compound is clear. Future research should focus on:

  • Development of an optimized and scalable synthetic route with robust stereocontrol.

  • Thorough physicochemical characterization , including pKa, solubility, and stability studies.

  • In vitro and in vivo screening to explore its biological activity, particularly in the context of neurological disorders and enzyme inhibition.

  • Structure-activity relationship (SAR) studies by synthesizing and testing related derivatives to identify key structural features for desired biological effects.

By undertaking these investigations, the scientific community can move this compound from a molecule of theoretical interest to a well-characterized compound with the potential for tangible applications in medicine and research.

References

  • Google Patents. (2021). CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid.
  • PubMed Central. (2022). Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid]. [Link]

  • National Institutes of Health. PubChem. (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. [Link]

  • Google Patents. (2014). CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl)
  • PubChemLite. (s)-3-amino-4-(3-cyanophenyl)butanoic acid hydrochloride. [Link]

  • Google Patents. (2020). CN110683960A - Synthesis method of (R) -3-aminobutanol.
  • MDPI. (2020). Amino Acids in the Development of Prodrugs. [Link]

  • Agilent. (2000). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. [Link]

Sources

Physical and chemical properties of (R)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (R)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known and predicted physicochemical properties, analytical methodologies, and handling considerations for this compound. As a chiral β-amino acid derivative, this compound represents a valuable building block in medicinal chemistry and drug discovery, particularly for creating molecules with unique pharmacological profiles.[1][2] This document synthesizes available data with established scientific principles to serve as a practical resource for laboratory professionals.

Nomenclature and Structural Identity

Correctly identifying a chemical entity is the foundation of reproducible science. This section details the key identifiers for the target compound.

  • Systematic Name: (3R)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride

  • Common Synonyms: (R)-beta-Amino-4-cyanobenzenebutanoic acid hydrochloride

  • Molecular Formula: C₁₁H₁₃ClN₂O₂

  • CAS Number: A specific CAS number for the hydrochloride salt is not publicly cataloged at this time. The free base, (R)-3-Amino-4-(4-cyanophenyl)butanoic acid, may be referenced under its own identifier if available. Researchers should use the full chemical name and structure for unambiguous identification.

Chemical Structure

The molecule consists of a butanoic acid backbone with an amino group at the chiral β-position (C3) and a 4-cyanophenyl substituent at the C4 position. The hydrochloride salt form results from the protonation of the primary amine.

Chemical structure of this compound

(Note: Image is a representative 2D structure. The '(R)' designation specifies the stereochemistry at the C3 chiral center.)

Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, we can summarize its confirmed and inferred properties. The hydrochloride salt form is expected to significantly influence solubility compared to the free base.

PropertyValue / ObservationRationale / Source
Molecular Weight 256.71 g/mol Calculated from the molecular formula C₁₁H₁₃ClN₂O₂.
Appearance White to off-white solidTypical appearance for similar organic acid salts.
Melting Point Not determined.Expected to be a crystalline solid with a relatively high melting point, characteristic of amino acid hydrochlorides.
Solubility Not quantitatively determined.As a hydrochloride salt, it is predicted to have good solubility in polar protic solvents like water, methanol, and ethanol, and moderate solubility in polar aprotic solvents like DMSO. Its solubility in nonpolar solvents like hexanes or diethyl ether is expected to be low.[]
pKa Not determined.Two pKa values are expected: one for the carboxylic acid group (typically ~3.5-4.5) and one for the ammonium group (typically ~9.0-10.0). The electron-withdrawing cyano group may slightly lower these values.[4]

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are critical. This section outlines the expected spectroscopic signatures and a robust analytical workflow for characterization.

Analytical Workflow

A logical sequence of analytical techniques ensures the identity, purity, and chiral integrity of the material. The following workflow is recommended.

G cluster_0 Material Acquisition cluster_1 Primary Characterization cluster_2 Purity & Enantiomeric Excess cluster_3 Final Qualification A Synthesized or Procured Material B Mass Spectrometry (Confirm Mass) A->B Initial analysis C FT-IR Spectroscopy (Confirm Functional Groups) A->C Initial analysis D ¹H and ¹³C NMR (Confirm Structure) A->D Initial analysis E Achiral HPLC-UV (Assess Chemical Purity) D->E Purity check F Chiral HPLC-UV (Determine Enantiomeric Purity) E->F Chirality check G Qualified Material (Identity, Purity >98%, e.e. >99%) F->G Final approval

Caption: A typical workflow for the comprehensive characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The following are predicted chemical shifts for the free base in a typical deuterated solvent like DMSO-d₆. The hydrochloride salt form would cause further downfield shifts, particularly for protons near the ammonium group (H3, H4).

Predicted ¹H NMR Chemical Shifts:

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity
H2 (CH₂) ~2.5 - 2.7 Doublet of doublets (dd)
H3 (CH) ~3.4 - 3.6 Multiplet (m)
H4 (CH₂) ~2.9 - 3.1 Doublet of doublets (dd)
Aromatic (H-Ar) ~7.5 (d), ~7.8 (d) Doublets (d)
NH₂ Broad singlet Broad s

| COOH | Very broad singlet | Very broad s |

Expected ¹³C NMR Signatures: Key signals include the nitrile carbon (-C≡N) around 118-120 ppm, the carbonyl carbon (-COOH) around 170-175 ppm, and aromatic carbons between 110-150 ppm.[4]

Infrared (IR) Spectroscopy

FT-IR spectroscopy is excellent for confirming the presence of key functional groups.

Functional GroupCharacteristic Absorption (cm⁻¹)Appearance
Ammonium N-H Stretch2800 - 3200Very broad, strong
Carboxylic Acid O-H Stretch2500 - 3300Very broad, strong (often overlaps N-H)[5][6][7]
Nitrile C≡N Stretch2220 - 2240Sharp, medium-strong intensity[5][6]
Carbonyl C=O Stretch1700 - 1730Sharp, strong[8][9]
Aromatic C=C Stretch~1600, ~1480Medium to weak
C-O Stretch1210 - 1320Strong[9]
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

  • Calculated Exact Mass (Free Base): 218.0797 g/mol

  • Expected [M+H]⁺ (Protonated Free Base): 219.0875 m/z

  • Technique: Electrospray ionization (ESI) in positive mode is highly suitable for this molecule due to the basicity of the amino group.

Recommended Analytical Method: Chiral HPLC

Determining the enantiomeric purity is crucial. A direct chiral HPLC method using a chiral stationary phase (CSP) is the industry standard.[10] The following provides a robust starting point for method development.

Rationale for Method Choices:

  • CSP: Macrocyclic glycopeptide phases (e.g., vancomycin or teicoplanin-based) are exceptionally versatile for separating chiral amino acids and their derivatives due to multiple interaction modes (π-π, hydrogen bonding, ionic interactions).[11]

  • Mobile Phase: Polar ionic mode (PIM) is chosen. The low pH ensures the carboxylic acid is neutral while the primary amine is protonated, promoting ionic interactions with the CSP. The organic modifier (Methanol) controls the retention time.

Step-by-Step Protocol:

  • Column Selection:

    • Phase: CHIROBIOTIC V2 or similar vancomycin-based CSP.

    • Dimensions: 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase Preparation:

    • Prepare a stock solution of 1% (v/v) Acetic Acid and 0.1% (v/v) Triethylamine in HPLC-grade water.

    • The final mobile phase is a mixture of this aqueous stock and Methanol. A good starting point is 80:20 (Methanol:Aqueous Stock) .

  • Instrument Setup:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 220 nm (for the peptide bond) and 254 nm (for the aromatic ring).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve in 1 mL of the mobile phase to create a 1 mg/mL stock solution.

    • Further dilute as needed to be within the linear range of the detector.

  • Analysis and Optimization:

    • Inject the (R)-enantiomer to determine its retention time. If available, inject the racemic mixture to confirm separation from the (S)-enantiomer.

    • If retention is too long: Increase the percentage of Methanol (e.g., to 90:10).

    • If resolution is poor: Decrease the percentage of Methanol (e.g., to 70:30) or decrease the flow rate to 0.8 mL/min.

Conceptual Synthesis Pathway

The synthesis of a single enantiomer of a β-amino acid typically involves the creation of a racemic mixture followed by chiral resolution.[] This is often more cost-effective than a fully asymmetric synthesis for many applications.

G A Starting Materials (e.g., 4-cyanobenzaldehyde, Malonic acid derivative) B Synthesis of Racemic Precursor (e.g., Racemic β-amino ester) A->B C Chiral Resolution (Enzymatic or Diastereomeric Salt Crystallization) B->C D Separation of Enantiomers C->D E Isolated (R)-enantiomer (Free base or ester) D->E F Hydrolysis (if ester) & Salt Formation (with HCl) E->F G Final Product: (R)-3-Amino-4-(4-cyanophenyl) butanoic acid hydrochloride F->G

Caption: A conceptual workflow for the synthesis of the target compound.

Safety and Handling

No specific Safety Data Sheet (SDS) is publicly available for this compound. The following guidance is based on the known hazards of structurally similar compounds, such as other amino acid hydrochlorides and aromatic nitriles.[12]

  • GHS Hazard Statements (Inferred):

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • P261 & P271: Avoid breathing dust. Use only outdoors or in a well-ventilated area (e.g., a chemical fume hood).

    • P280: Wear protective gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.

    • P264: Wash hands and exposed skin thoroughly after handling.

    • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Potential Applications

β-amino acids are of significant interest in drug development.[1] Their incorporation into peptides can increase metabolic stability against enzymatic degradation.[2] The cyanophenyl moiety can act as a hydrogen bond acceptor or engage in dipole-dipole interactions within a biological target. Based on its structure, this compound is a valuable intermediate for synthesizing:

  • Enzyme inhibitors (e.g., for proteases or kinases).

  • Novel peptide-based therapeutics.

  • Probes for exploring biological receptor sites.

References

  • PubChem. . National Center for Biotechnology Information.

  • Chemistry LibreTexts. .

  • Google Patents. .

  • BOC Sciences. .

  • PubMed Central (PMC). .

  • Tokyo Chemical Industry (TCI). .

  • SlideShare. .

  • LGC Standards. .

  • ResearchGate. .

  • Sigma-Aldrich. .

  • Vojensk Zdrav Listy. .

  • MDPI. .

  • LCGC International. .

  • OpenStax. .

  • Google Patents. .

  • PubMed Central (PMC). .

  • Hilaris Publisher. .

  • Spectroscopy Online. .

  • Echemi. .

  • ChiroBlock. .

  • Wako Blog. .

  • Benchchem. .

  • Smolecule. .

  • Thomas Scientific. .

Sources

An In-depth Technical Guide to the Biological Activity of Chiral β-Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the quest for novel molecular scaffolds that offer enhanced therapeutic profiles is perpetual. Among the myriad of building blocks available to chemists, chiral β-amino acid derivatives have emerged as a class of compounds with profound biological significance. Unlike their proteinogenic α-amino acid counterparts, where the amino group is attached to the α-carbon, β-amino acids possess an additional carbon atom between the carboxyl and amino groups.[1] This seemingly subtle structural alteration imparts unique conformational properties and, critically, a remarkable resistance to proteolytic degradation, making them highly attractive for the development of new therapeutics.[1][2]

This technical guide provides a comprehensive exploration of the biological activities of chiral β-amino acid derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just a review of the field, but also a deeper understanding of the underlying principles that govern the synthesis, conformational behavior, and therapeutic potential of these versatile molecules. We will delve into their diverse pharmacological activities, their role as peptidomimetics, and the strategic considerations for their incorporation into drug candidates.

The Significance of Chirality and Conformation in β-Amino Acids

The biological activity of any molecule is inextricably linked to its three-dimensional structure. For β-amino acids, the presence of one or two chiral centers allows for a rich stereochemical diversity, with (R) and (S) configurations at the Cα and Cβ positions.[3] This stereochemical complexity directly influences the conformational preferences of β-amino acid residues when incorporated into peptides, leading to the formation of stable, well-defined secondary structures such as helices, turns, and sheets.[4] These structures, often distinct from those formed by α-peptides, are crucial for molecular recognition and interaction with biological targets.[4]

The ability of β-peptides (oligomers of β-amino acids) to adopt predictable and stable secondary structures is a cornerstone of their utility.[4] This propensity for ordered folding allows for the rational design of molecules that can mimic the bioactive conformations of natural peptides or proteins, a concept central to the field of peptidomimetics.

Conformational Control: A Key to Biological Function

The conformational landscape of β-peptides is significantly more varied than that of α-peptides. The additional methylene unit in the backbone provides greater flexibility, yet also allows for the formation of unique and stable hydrogen-bonding patterns that define their secondary structures.[5] This controlled folding is paramount for presenting side-chain functionalities in a precise spatial arrangement for optimal target engagement.

G cluster_0 Chiral β-Amino Acid cluster_1 Conformational Outcomes cluster_2 Biological Implications Chirality Chirality Backbone β-Amino Acid Backbone (n+1 atoms) Chirality->Backbone Side_Chain_R Side Chain (R) Side_Chain_R->Backbone Secondary_Structure Stable Secondary Structures (Helices, Sheets, Turns) Backbone->Secondary_Structure Folding Proteolytic_Resistance Resistance to Proteolysis Backbone->Proteolytic_Resistance Confers Biological_Activity Diverse Biological Activities Secondary_Structure->Biological_Activity Enables Drug_Development Drug Development Potential Proteolytic_Resistance->Drug_Development Enhances Biological_Activity->Drug_Development Drives G cluster_0 Natural Peptide cluster_1 Challenges cluster_2 β-Peptide Mimicry cluster_3 Advantages Natural_Peptide Natural Peptide Ligand Bioactive_Conformation Bioactive Conformation (e.g., α-helix) Natural_Peptide->Bioactive_Conformation Folds into Receptor Biological Target (Receptor/Enzyme) Bioactive_Conformation->Receptor Binds to Degradation Proteolytic Degradation Bioactive_Conformation->Degradation Poor_PK Poor Pharmacokinetics Degradation->Poor_PK beta_Peptide β-Peptide Analogue Stable_Conformation Stable Mimic of Bioactive Conformation beta_Peptide->Stable_Conformation Designed to fold into Stable_Conformation->Receptor Binds to Stability Proteolytic Stability Stable_Conformation->Stability Improved_PK Improved Pharmacokinetics Stability->Improved_PK

Figure 2: The rationale for using β-peptides as peptidomimetics to overcome the limitations of natural peptides.

Synthesis and Experimental Protocols

The synthesis of enantiomerically pure β-amino acids is a critical aspect of their application in drug discovery. [4]Numerous synthetic strategies have been developed, each with its own advantages and limitations.

Key Asymmetric Synthetic Strategies

Several powerful methods are employed for the enantioselective synthesis of chiral β-amino acids:

  • Asymmetric Hydrogenation: The hydrogenation of prochiral β-amino acrylic acid derivatives using chiral transition metal catalysts (e.g., Rhodium or Ruthenium complexes) is a highly efficient method for producing enantiomerically enriched β-amino acids. [4][6]* Conjugate Addition (Aza-Michael Addition): The addition of nitrogen nucleophiles to α,β-unsaturated carbonyl compounds is a versatile approach. [7]Chiral catalysts or auxiliaries can be used to control the stereochemistry of the newly formed C-N bond.

  • Mannich-type Reactions: The reaction of an enolate with an imine is another classic method for forming the β-amino carbonyl scaffold. [8]Asymmetric versions of this reaction are well-established.

  • Enzymatic Resolution: Enzymes, such as lipases and acylases, can be used to selectively resolve racemic mixtures of β-amino acids or their derivatives, providing access to single enantiomers. [4]This biocatalytic approach offers high stereoselectivity under mild reaction conditions.

Experimental Protocol: Enzymatic Resolution of a Racemic β-Amino Ester

This protocol provides a general workflow for the enzymatic resolution of a racemic N-acyl-β-amino ester using a lipase. The choice of enzyme, solvent, and acyl group is crucial and often requires optimization for a specific substrate.

Objective: To separate the enantiomers of a racemic N-acyl-β-amino ester via lipase-catalyzed hydrolysis.

Principle: A lipase will selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer unreacted. The resulting acid and ester can then be separated based on their different chemical properties.

Materials:

  • Racemic N-acyl-β-amino ester

  • Immobilized Lipase (e.g., Candida antarctica Lipase B, CAL-B)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Organic co-solvent (e.g., tert-butanol, optional)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (1 M)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • Dissolve the racemic N-acyl-β-amino ester (1.0 eq) in a mixture of phosphate buffer and an organic co-solvent (if needed to improve solubility).

    • Add the immobilized lipase (e.g., 10-20% by weight of the substrate).

    • Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C).

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC or TLC.

    • The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the remaining starting material.

  • Work-up and Separation:

    • Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

    • Extract the aqueous reaction mixture with ethyl acetate.

    • Separation of the unreacted ester: The organic layer contains the unreacted, enantiomerically enriched ester. Wash the organic layer with saturated sodium bicarbonate solution to remove any traces of the acidic product, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Isolation of the acid product: Acidify the aqueous layer from the initial extraction to pH 2-3 with 1 M HCl. Extract the acidified aqueous layer with ethyl acetate. The combined organic extracts contain the enantiomerically enriched N-acyl-β-amino acid. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purification and Characterization:

    • Purify the ester and acid products by column chromatography on silica gel if necessary.

    • Determine the enantiomeric excess (ee) of both the recovered ester and the acid product using chiral HPLC.

    • Confirm the structures of the products by NMR spectroscopy and mass spectrometry.

Self-Validation: The success of this protocol is validated by achieving approximately 50% conversion, which should ideally result in high enantiomeric excess for both the hydrolyzed acid and the unreacted ester. Chiral HPLC analysis is the definitive method for confirming the enantiopurity of the separated products.

Conclusion and Future Perspectives

Chiral β-amino acid derivatives represent a vibrant and rapidly evolving field in medicinal chemistry and drug discovery. Their unique structural and conformational properties, coupled with their inherent resistance to proteolysis, provide a powerful platform for the design of novel therapeutics. From potent antimicrobial and antitumor agents to sophisticated peptidomimetics that can modulate complex biological pathways, the applications of these versatile building blocks are continually expanding.

Future research will likely focus on several key areas:

  • Development of Novel Synthetic Methodologies: The discovery of more efficient, stereoselective, and scalable synthetic routes to a wider diversity of chiral β-amino acids will be crucial for accelerating their application.

  • Computational Design and Structural Biology: As our understanding of β-peptide folding and structure deepens, computational tools will play an increasingly important role in the de novo design of β-peptides with specific functions.

  • Exploration of New Therapeutic Targets: The application of β-amino acid-based molecules will undoubtedly expand to new and challenging biological targets, including protein-protein interactions and allosteric modulation of enzymes and receptors.

  • Advancements in Drug Delivery: Overcoming the challenges of oral bioavailability and cell permeability for larger β-peptides will be a key focus, with advancements in formulation and delivery technologies playing a critical role.

References

  • Ashfaq, M., Tabassum, R., Ahmad, M. M., Hassan, N. A., Oku, H., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Med chem, 5(7), 295-309. [Link]

  • Zhang, Z., et al. (2019). Synthesis of Chiral β-Fluoroalkyl β-Amino Acid Derivatives via Palladium-Catalyzed Hydrogenation. The Journal of Organic Chemistry, 84(15), 9635-9644. [Link]

  • Fazal-ur-Rehman, M. (2018). Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. Med Chem (Los Angeles), 8(4), 96-99. [Link]

  • Patočka, J. (2011). β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL ALICYCLIC AND HETEROCYCLIC β-AMIMO ACIDS. Military Medical Science Letters, 80, 2-11. [Link]

  • Wang, Z., et al. (2014). Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. Angewandte Chemie International Edition, 53(8), 2194-2197. [Link]

  • Fülöp, F., & Martinek, T. A. (2015). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(16), 6265-6287. [Link]

  • Drewniak-Świtalska, M., Barycza, B., Rudzińska-Szostak, E., Morawiak, P., & Berlicki, Ł. (2021). Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry, 19(19), 4272-4278. [Link]

  • Frank, R. (2002). The SPOT-synthesis technique. Synthetic peptide arrays on membrane supports--principles and applications. Journal of Immunological Methods, 267(1), 13-26. [Link]

  • Lombardi, A., et al. (2015). Folding and function in α/β-peptides: Targets and therapeutic applications. Current Opinion in Structural Biology, 31, 127-134. [Link]

  • Wang, Y., et al. (2023). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications, 14(1), 4385. [Link]

  • Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. [Link]

  • Wikipedia contributors. (2023). Beta-peptide. In Wikipedia, The Free Encyclopedia. [Link]

  • Fazal-ur-Rehman, M., et al. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Med Chem (Los Angeles), 7(5), 208-216. [Link]

  • Fairlie, D. P., & Abbenante, G. (2002). Beta-amino acids: versatile peptidomimetics. Current Medicinal Chemistry, 9(10), 925-941. [Link]

  • Nielsen, P. E. (2011). Synthesis of cationic antimicrobial β(2,2)-amino acid derivatives with potential for oral administration. Journal of Medicinal Chemistry, 54(5), 1338-1347. [Link]

  • Beke, T., Csizmadia, I. G., & Perczel, A. (2004). On the flexibility of beta-peptides. Journal of Computational Chemistry, 25(2), 285-307. [Link]

Sources

The 4-Cyanophenyl Group: A Linchpin in Modern Molecular Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-cyanophenyl group, a seemingly simple aromatic moiety, is a cornerstone of modern chemistry, wielding influence far beyond its modest structure. Its unique electronic properties, stemming from the powerful electron-withdrawing nitrile function, imbue it with a remarkable capacity to orchestrate a diverse array of non-covalent interactions. This guide provides a comprehensive exploration of the 4-cyanophenyl group, moving from its fundamental physicochemical characteristics to its sophisticated applications in drug discovery, crystal engineering, and materials science. We will dissect the causality behind its function, offering field-proven insights into how this versatile group can be harnessed to control molecular recognition, optimize ligand-protein binding, and direct the self-assembly of functional supramolecular architectures. This document is intended for researchers and professionals seeking to leverage the nuanced and powerful role of the 4-cyanophenyl group in their work.

Fundamental Physicochemical Properties: The Electronic Core

The utility of the 4-cyanophenyl group is rooted in the potent inductive and mesomeric effects of the cyano (-C≡N) substituent. This group acts as a strong π-electron acceptor, profoundly influencing the electronic landscape of the entire molecule.

Electron-Withdrawing Nature and Its Consequences

The nitrogen atom in the cyano group is highly electronegative, and the triple bond creates a region of high electron density on the nitrogen and a corresponding electron deficiency on the carbon atom. This polarity, combined with its ability to participate in resonance, withdraws electron density from the phenyl ring. This has several key consequences:

  • Modulation of π-Systems: In donor-π-acceptor (D-π-A) systems, the 4-cyanophenyl group serves as an excellent acceptor, promoting strong intramolecular charge transfer (ICT).[1] This property is fundamental to the design of materials for optoelectronics and fluorescent probes, where the electronic environment dictates photophysical behavior.[1]

  • Enhanced Acidity of Proximal Protons: The electron-withdrawing effect can increase the acidity of protons on adjacent groups, influencing their reactivity and hydrogen bonding capabilities.

  • Creation of a π-Hole: While the face of the phenyl ring is typically electron-rich, the strong withdrawing effect of the cyano group can create a region of positive electrostatic potential, known as a π-hole, above the ring. Computational studies show that while a single cyano group creates a weak π-hole, multiple cyano groups can combine to form a much more intense positive region, capable of forming strong non-covalent bonds.[2][3]

A Master of Non-Covalent Interactions

The true power of the 4-cyanophenyl group lies in its versatility in forming specific and directional non-covalent interactions, which are critical for molecular recognition and self-assembly.[4]

Hydrogen Bonding

The lone pair of electrons on the sp-hybridized nitrogen atom of the cyano group makes it an effective hydrogen bond acceptor . This is one of its most exploited features in both medicinal chemistry and materials science. Crystal structure analyses frequently reveal C-H···N and N-H···N hydrogen bonds that are crucial for stabilizing crystal packing.[5][6] In drug design, this capability is used to secure a ligand within a protein's active site. For example, in the development of aromatase inhibitors, the cyano group can interact with the backbone NH of amino acid residues like Met374, anchoring the inhibitor in the desired orientation.[7]

π-π Stacking Interactions

The electron-deficient nature of the cyanophenyl ring makes it an ideal partner for π-π stacking interactions, particularly with electron-rich aromatic systems. These interactions, where the aromatic rings stack face-to-face or in an offset manner, are vital for the stability of protein structures and the packing of organic materials.[1][5] Intramolecular π-π interactions have also been observed, contributing to the stability of a molecule's specific conformation.[5]

Tetrel and Halogen Bonding

The electron deficiency extends to the carbon atom of the nitrile, making it a potential tetrel bond donor. This less common, but significant, interaction involves the electrophilic carbon atom interacting with a nucleophile. Studies have shown that molecules with multiple cyano groups can form strong non-covalent bonds with Lewis bases like ammonia, with interaction energies reaching up to 13.6 kcal/mol.[2][3] Similarly, the electron-deficient π-system can act as an acceptor for halogen bonds, further expanding the repertoire of interactions available for rational design.

Metal Coordination

The nitrogen atom of the cyano group can also act as a ligand, coordinating to metal atoms to form metal-organic coordination networks (MOCNs).[8] This interaction is fundamental to building extended, porous frameworks with applications in catalysis, gas storage, and sensing. The directionality of the cyano group allows for predictable and controlled assembly of these complex architectures.[8]

Below is a diagram illustrating the diverse interaction capabilities of the 4-cyanophenyl group.

G cluster_molecule 4-Cyanophenyl Group 4CP Ph-C≡N Pi_Stacking π-π Stacking (with e⁻-rich rings) 4CP->Pi_Stacking π-system Metal_Coord Metal Coordination (N→Metal) 4CP->Metal_Coord N atom Tetrel_Bond Tetrel Bond Donor (C···Nu) 4CP->Tetrel_Bond C atom HB_Acceptor Hydrogen Bond Acceptor (N···H-X)

Caption: Non-covalent interactions involving the 4-cyanophenyl group.

Applications Driven by Molecular Interactions

The ability to precisely control molecular interactions makes the 4-cyanophenyl group an invaluable tool in several scientific domains.

Drug Design and Medicinal Chemistry

The 4-cyanophenyl moiety is a well-established pharmacophore in modern drug design. Its primary roles are to enhance binding affinity and selectivity.

  • Enzyme Inhibition: As seen with dual aromatase and sulfatase inhibitors, the cyano group's function as a hydrogen bond acceptor is critical for potent inhibition.[7] Its rigid, planar structure also helps to correctly position the drug molecule within the narrow confines of an enzyme's active site.

  • Molecular Probes: The vibrational properties of the cyano group are highly sensitive to its local environment. The nitrile stretch (~2230 cm⁻¹) provides a clean spectral window for infrared (IR) spectroscopy. By incorporating 4-cyano-L-phenylalanine into a protein, researchers can gain detailed insights into local hydration, electric fields, and conformational changes.[9]

Application in Drug Design Key Interaction Example Reference
Enhanced Binding AffinityHydrogen BondingAromatase Inhibitors[7]
Molecular ProbeEnvironment-Sensitive Vibration4-Cyano-L-phenylalanine in sfGFP[9]
Improving SelectivityDirectional InteractionsKinase InhibitorsN/A
Crystal Engineering and Materials Science

In materials science, the goal is to control the assembly of molecules into well-defined, functional architectures. The 4-cyanophenyl group is a powerful directorial unit for this purpose.

  • Controlling Crystal Packing: The predictable nature of hydrogen bonds and π-π stacking involving the 4-cyanophenyl group allows for the rational design of crystal lattices.[5] This is crucial for tuning the bulk properties of materials, such as solubility, stability, and solid-state fluorescence.[1]

  • Fluorescent Materials: In D-π-A fluorophores, the 4-cyanophenyl group is often the acceptor. The efficiency of intramolecular charge transfer, and thus the fluorescence quantum yield and emission wavelength, is highly dependent on molecular conformation and intermolecular packing in the solid state, which the cyano group helps to control.[1]

  • Coordination Polymers: The ability of the cyano group to coordinate with metals is exploited in the synthesis of one-, two-, and three-dimensional coordination polymers.[6] These materials have potential applications in magnetism, optics, and porous materials.

Experimental and Computational Characterization

A multi-faceted approach combining experimental and computational techniques is necessary to fully understand and exploit the interactions of the 4-cyanophenyl group.

Experimental Protocol: Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal lattice, based on data from single-crystal X-ray diffraction.

Objective: To identify and quantify the relative contributions of different intermolecular contacts (e.g., H···H, N···H, C···H) to the crystal packing.

Methodology:

  • Data Acquisition: Obtain high-quality single-crystal X-ray diffraction data for the compound containing the 4-cyanophenyl group. Solve and refine the crystal structure to generate a Crystallographic Information File (CIF).

  • Software: Use a program such as CrystalExplorer for the analysis.

  • Surface Generation:

    • Import the CIF file into the software.

    • Generate the Hirshfeld surface for the molecule of interest. The surface is defined by points where the contribution from the molecule's electron density is equal to the contribution from all other molecules in the crystal.

  • Mapping Properties:

    • Map the dnorm property onto the surface. dnorm is a normalized contact distance that highlights regions of significant intermolecular contact.

    • Red spots on the dnorm surface indicate close contacts (e.g., hydrogen bonds), white regions represent van der Waals contacts, and blue regions indicate longer contacts.

  • Fingerprint Plot Generation:

    • Generate the 2D "fingerprint plot," which is a histogram of the de (distance to the nearest nucleus external to the surface) versus di (distance to the nearest nucleus internal to the surface) points.

    • This plot provides a quantitative summary of all intermolecular contacts. Sharp spikes are characteristic of specific interactions like hydrogen bonds, while more diffuse regions represent van der Waals contacts.

  • Deconvolution: Decompose the fingerprint plot into contributions from specific atom-pair contacts (e.g., N···H, C···C). This allows for the calculation of the percentage contribution of each interaction type to the overall crystal packing, as demonstrated in studies of sulfonamide crystal structures.[5]

Computational Workflow: Probing Ligand-Protein Interactions

Computational modeling is indispensable for predicting and rationalizing the role of the 4-cyanophenyl group in a biological context.

G prep_ligand 1. Ligand Preparation (4-Cyanophenyl compound) - Generate 3D coordinates - Assign partial charges docking 3. Molecular Docking - Predict binding poses - Score interactions (e.g., H-bonds) prep_ligand->docking prep_protein 2. Protein Preparation - Obtain structure (PDB) - Add hydrogens, remove water - Define binding site prep_protein->docking analysis 4. Pose Analysis - Visualize interactions - Select best pose based on score and biological relevance docking->analysis md_sim 5. Molecular Dynamics (MD) - Simulate complex in water - Assess stability of interactions over time analysis->md_sim free_energy 6. Binding Free Energy - Calculate ΔGbind (MM/PBSA) - Quantify binding affinity md_sim->free_energy

Caption: Computational workflow for analyzing ligand-protein interactions.

This workflow, combining docking to predict geometry and MD simulations to assess stability, provides a robust, self-validating system.[7][9] The initial docking poses are hypotheses that are then tested by the MD simulation. A stable interaction over the course of the simulation provides higher confidence in the predicted binding mode.

Conclusion

The 4-cyanophenyl group is a powerful and versatile functional group whose importance in molecular science cannot be overstated. Its strong electron-withdrawing nature creates a unique electronic profile that enables it to participate in a wide range of predictable and directional non-covalent interactions, including hydrogen bonding, π-π stacking, and metal coordination. This "molecular velcro" allows scientists to precisely control molecular recognition events. For drug development professionals, it is a key tool for optimizing ligand binding and selectivity. For materials scientists, it is a reliable building block for constructing supramolecular assemblies with tailored electronic and photophysical properties. A thorough understanding of the fundamental principles governing its interactions, validated through a synergistic combination of high-resolution experimental techniques and robust computational analysis, is essential for unlocking its full potential in the next generation of drugs and materials.

References

  • Gotor, R., et al. (2025). Fluorescence of 4-Cyanophenylhydrazones: From Molecular Design to Electrospun Polymer Fibers. Molecules, 30(1), 1. [Link]

  • Gurbanov, A. V., et al. (2023). Crystal structure and Hirshfeld surface analysis of 4-cyano-N-[(4-cyanophenyl)sulfonyl]-N-[2-(furan-2-yl)phenyl]-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 11), 1013–1018. [Link]

  • Woo, L. W. L., et al. (2015). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. ChemMedChem, 10(6), 1015-1031. [Link]

  • Gheorghe, R., et al. (2021). New Cyanido-Bridged Heterometallic 3d-4f 1D Coordination Polymers: Synthesis, Crystal Structures and Magnetic Properties. Magnetochemistry, 7(5), 62. [Link]

  • Pevzner, L. M., et al. (2022). Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density. Molecules, 27(21), 7431. [Link]

  • PubChem. (n.d.). N-(4-Cyanophenyl)glycine. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Cecchet, F., et al. (2021). Comparing Cyanophenyl and Pyridyl Ligands in the Formation of Porphyrin-Based Metal–Organic Coordination Networks. Nanomaterials, 11(11), 3073. [Link]

  • Scheiner, S. (2020). Versatility of the Cyano Group in Intermolecular Interactions. Molecules, 25(19), 4495. [Link]

  • PubChem. (n.d.). 4-Cyanophenylboronic acid. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Fun, H.-K., et al. (2010). 4-Cyanopyridinium hydrogen sulfate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o408. [Link]

  • Al-Omair, M. A., et al. (2023). Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. RSC Advances, 13(1), 18-30. [Link]

  • Subhan, M., et al. (2024). Computational Study of the Reaction Mechanism for the Formation of 4,5-Diaminophthalonitrile from 4,5-Dibromo-1,2-Diaminobenzene and Copper Cyanide. ChemistrySelect, 9(29), e202401188. [Link]

  • R. K., et al. (2016). Rod-like cyanophenyl probe molecules nanoconfined to oxide particles: Density of adsorbed surface species. The European Physical Journal Special Topics, 225(4), 689-702. [Link]

  • Hilaire, M. R., et al. (2022). Unraveling Complex Local Protein Environments with 4-Cyano-l-phenylalanine. The Journal of Physical Chemistry B, 126(48), 10041–10051. [Link]

  • Wikipedia. (2023, December 29). Non-covalent interaction. In Wikipedia. [Link]

  • ResearchGate. (n.d.). (a) Quadruple hydrogen bonding between cyanogenic monomers. (b)... [Image]. Retrieved January 26, 2026, from [Link]

  • Lounkine, E., et al. (2012). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Pharmaceuticals, 5(3), 285-306. [Link]

  • Scheiner, S. (2020). Versatility of the Cyano Group in Intermolecular Interactions. Molecules, 25(19), 4495. [Link]

  • ACS Publications. (n.d.). Comparing Cyanophenyl and Pyridyl Ligands in the Formation of Porphyrin-Based Metal–Organic Coordination Networks. The Journal of Physical Chemistry C. [Link]

  • Sharma, A., et al. (2021). Computational Investigations on Interactions Between DNA and Flavonols. Biointerface Research in Applied Chemistry, 12(2), 2217-2230. [Link]

Sources

(R)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride: A Scoping Guide to a Novel GABA Analog with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(R)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride represents a novel, yet uncharacterized, structural analog of γ-aminobutyric acid (GABA). Belonging to the family of β-phenyl-γ-aminobutyric acids, which includes clinically significant compounds such as (R)-baclofen and phenibut, this molecule holds considerable therapeutic promise. The introduction of a cyano group at the para position of the phenyl ring is anticipated to significantly modulate its physicochemical and pharmacological properties compared to its predecessors. This technical guide provides a comprehensive perspective on the potential of this compound. By drawing upon the well-established pharmacology of its structural analogs, we postulate its mechanism of action, explore potential therapeutic applications, and propose a detailed experimental workflow for its systematic characterization. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic landscape of this novel GABA analog.

Introduction: The Landscape of GABAergic Modulation

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in regulating neuronal excitability.[1][2] However, GABA itself has limited therapeutic utility due to its inability to efficiently cross the blood-brain barrier.[2] This limitation has spurred the development of a wide array of GABA analogs designed to overcome this challenge and modulate GABAergic neurotransmission for the treatment of various neurological and psychiatric disorders.[1][2]

Prominent among these are the β-phenyl substituted GABA derivatives. (R)-Baclofen, the (R)-enantiomer of 4-amino-3-(4-chlorophenyl)butanoic acid, is a selective agonist of the GABA-B receptor and is widely used as a muscle relaxant to treat spasticity.[3] Phenibut, or 4-amino-3-phenylbutyric acid, is utilized for its anxiolytic and nootropic effects.[4] The therapeutic efficacy of these molecules underscores the potential of this chemical scaffold. This compound is a novel entrant to this class, distinguished by the presence of a para-cyano group on the phenyl ring. This guide will explore the prospective implications of this unique structural modification.

Molecular Profile and Structural Analysis

The core structure of this compound consists of a butanoic acid backbone with an amino group at the 3-position (a γ-amino acid) and a 4-cyanophenyl group at the 4-position. The (R)-stereochemistry at the chiral center is a critical determinant of its biological activity, as seen with the potent (R)-enantiomer of baclofen.[3]

PropertyValue
IUPAC Name (3R)-3-amino-4-(4-cyanophenyl)butanoic acid hydrochloride
Molecular Formula C₁₁H₁₃ClN₂O₂
Molecular Weight 240.69 g/mol
Canonical SMILES NCc1ccc(cc1)C#N.Cl

Comparative Structural Insights:

The key distinguishing feature of this molecule is the para-cyano (-C≡N) group. In comparison to the chloro- group of (R)-baclofen, the cyano group is a strong electron-withdrawing group, which can influence the acidity of the carboxylic acid and the basicity of the amino group.[5] This electronic modification may alter the binding affinity and selectivity for its molecular target(s). Furthermore, the linear geometry of the cyano group and its potential to act as a hydrogen bond acceptor could introduce novel interactions within the binding pocket of its target receptor, potentially leading to a distinct pharmacological profile.

Postulated Mechanism of Action: Targeting the GABA-B Receptor

Given its profound structural homology to (R)-baclofen, it is highly probable that this compound acts as an agonist at the GABA-B receptor. GABA-B receptors are G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals in the CNS.

Upon activation, the GABA-B receptor is postulated to initiate the following signaling cascade:

  • G-protein Activation: The agonist-bound receptor promotes the dissociation of the heterotrimeric G-protein into its Gα and Gβγ subunits.

  • Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Ion Channel Modulation: The Gβγ subunit directly modulates ion channels, leading to:

    • Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: This results in potassium efflux and hyperpolarization of the neuronal membrane, making it less likely to fire an action potential.

    • Inhibition of voltage-gated calcium channels (VGCCs): This reduces calcium influx at the presynaptic terminal, thereby decreasing the release of neurotransmitters.

GABAB_Signaling_Pathway Ligand (R)-3-Amino-4-(4-cyanophenyl) butanoic acid HCl GABABR GABA-B Receptor Ligand->GABABR Agonist Binding G_protein Gi/o Protein GABABR->G_protein Activation AC Adenylyl Cyclase G_protein->AC α subunit inhibits GIRK GIRK K+ Channel G_protein->GIRK βγ subunit activates VGCC VGCC Ca2+ Channel G_protein->VGCC βγ subunit inhibits cAMP ↓ cAMP AC->cAMP K_efflux K+ Efflux (Hyperpolarization) GIRK->K_efflux Ca_influx ↓ Ca2+ Influx (↓ Neurotransmitter Release) VGCC->Ca_influx

Figure 1: Postulated GABA-B Receptor Signaling Pathway.

Potential Therapeutic Applications

Based on the pharmacology of its analogs, this compound could have several therapeutic applications:

  • Spasticity: As a potential GABA-B agonist, its primary application could be in the management of spasticity associated with conditions such as multiple sclerosis, spinal cord injuries, and cerebral palsy. The cyano-modification might offer an improved therapeutic window or side-effect profile compared to baclofen.

  • Anxiety Disorders: Phenibut is known for its anxiolytic properties. The subject compound could be investigated for efficacy in generalized anxiety disorder, panic disorder, and social anxiety disorder.

  • Neuropathic Pain: GABA-B agonists have shown utility in some models of neuropathic pain. This could be a promising area of investigation.

  • Substance Use Disorders: Baclofen has been explored for the treatment of alcohol and cocaine dependence. This could be another potential avenue for research.

Proposed Experimental Workflow for Pharmacological Characterization

A systematic evaluation of this compound is necessary to validate its therapeutic potential. The following experimental workflow is proposed:

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (e.g., [3H]GABA displacement) Target: GABA-B Receptor Functional_Assay Functional Assay (e.g., cAMP accumulation or [35S]GTPγS binding) Binding_Assay->Functional_Assay Determine Ki Selectivity_Panel Receptor Selectivity Panel (GABA-A, other GPCRs) Functional_Assay->Selectivity_Panel Determine EC50/IC50 and Emax PK_Study Pharmacokinetic Studies (Blood-Brain Barrier Penetration) Selectivity_Panel->PK_Study Lead Candidate Progression Spasticity_Model Animal Models of Spasticity (e.g., Rotarod Test) PK_Study->Spasticity_Model Anxiety_Model Animal Models of Anxiety (e.g., Elevated Plus Maze) Spasticity_Model->Anxiety_Model Tox_Study Preliminary Toxicology (e.g., Acute Toxicity) Anxiety_Model->Tox_Study

Figure 2: Proposed Workflow for Characterization.

Step-by-Step Methodologies:

  • In Vitro Receptor Binding Assays:

    • Objective: To determine the binding affinity (Ki) of the compound for the GABA-B receptor.

    • Protocol:

      • Prepare cell membrane homogenates expressing human recombinant GABA-B receptors.

      • Incubate the membranes with a known concentration of a radiolabeled GABA-B antagonist (e.g., [³H]CGP 54626) and varying concentrations of the test compound.

      • After incubation, separate bound from free radioligand by rapid filtration.

      • Quantify the bound radioactivity using liquid scintillation counting.

      • Calculate the Ki value from the IC₅₀ using the Cheng-Prusoff equation.

  • In Vitro Functional Assays:

    • Objective: To determine the functional activity (EC₅₀ and Emax) of the compound as a GABA-B agonist or antagonist.

    • Protocol (cAMP Assay):

      • Use a cell line stably expressing the GABA-B receptor (e.g., CHO-K1 cells).

      • Pre-treat the cells with forskolin to stimulate adenylyl cyclase and elevate cAMP levels.

      • Add varying concentrations of the test compound and incubate.

      • Lyse the cells and measure intracellular cAMP levels using a suitable assay kit (e.g., HTRF or ELISA).

      • Generate a dose-response curve to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

  • In Vivo Pharmacokinetic Studies:

    • Objective: To assess the absorption, distribution, metabolism, and excretion (ADME) properties, particularly its ability to cross the blood-brain barrier.

    • Protocol:

      • Administer a single dose of the compound to rodents (e.g., via oral gavage or intravenous injection).

      • Collect blood and brain tissue samples at various time points.

      • Extract the compound from the samples and quantify its concentration using LC-MS/MS.

      • Calculate key pharmacokinetic parameters, including brain-to-plasma concentration ratio.

  • In Vivo Behavioral Models:

    • Objective: To evaluate the therapeutic efficacy in relevant animal models.

    • Protocol (Rotarod Test for Spasticity/Motor Coordination):

      • Train rodents to walk on a rotating rod.

      • Administer the test compound or vehicle control.

      • At specified time points, place the animals on the rotarod and measure the latency to fall.

      • A significant increase in latency to fall in a spasticity model would indicate efficacy, while a decrease in normal animals could indicate motor impairment.

Conclusion and Future Directions

This compound stands as a promising yet unexplored molecule within the therapeutically validated class of β-phenyl-γ-aminobutyric acids. Its unique cyano-substitution offers a compelling rationale for investigation, with the potential for a modulated pharmacological profile compared to existing drugs like (R)-baclofen. Based on structural analogy, its primary molecular target is hypothesized to be the GABA-B receptor, suggesting potential applications in spasticity, anxiety, and neuropathic pain.

The scientific community is strongly encouraged to undertake the systematic characterization of this compound, following the experimental workflow outlined in this guide. Such research is essential to elucidate its precise mechanism of action, determine its efficacy and safety profile, and ultimately unlock its potential as a novel therapeutic agent for a range of CNS disorders.

References

  • PubChem. (n.d.). 4-Amino-3-phenylbutyric acid hydrochloride. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2006). An update on GABA analogs for CNS drug discovery. Retrieved January 26, 2026, from [Link]

  • Belov, F., Villinger, A., & von Langermann, J. (2022). (R)-Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid]. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 1), 33–35. [Link]

  • Yogeeswari, P., Ragavendran, J. V., & Sriram, D. (2006). An update on GABA analogs for CNS drug discovery. Recent Patents on CNS Drug Discovery, 1(1), 113–118. [Link]

Sources

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Enantioselective Synthesis of (R)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed, research-grade protocol for the enantioselective synthesis of (R)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride, a valuable chiral building block in pharmaceutical development. The synthesis leverages an asymmetric hydrogenation of a β-keto ester followed by a series of transformations to yield the target compound with high purity and enantiomeric excess. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying scientific rationale for key experimental choices. All quantitative data is summarized in structured tables, and the overall workflow is visualized through a comprehensive diagram.

Introduction: The Significance of Chiral β-Amino Acids

Enantiomerically pure β-amino acids are crucial structural motifs in a wide array of pharmaceuticals and biologically active molecules.[1][2] Their incorporation into drug candidates can significantly influence pharmacological activity, metabolic stability, and pharmacokinetic profiles. The title compound, (R)-3-Amino-4-(4-cyanophenyl)butanoic acid, and its derivatives are of particular interest due to their potential applications in the development of novel therapeutics. The enantioselective synthesis of such compounds remains a key challenge in modern organic chemistry, with various strategies being developed to achieve high levels of stereocontrol.[1][3][4]

The protocol detailed herein is analogous to established methods for the synthesis of structurally related pharmaceutical intermediates, such as the key intermediate for Sitagliptin, (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid.[5][6][7][8][9] The core of this synthetic approach is a highly efficient asymmetric hydrogenation, which establishes the critical chiral center with excellent enantioselectivity.[8] Subsequent transformations, including hydrolysis, Boc-protection, and final deprotection/salt formation, are optimized for yield and purity.

Overall Synthesis Workflow

The multi-step synthesis begins with the Knoevenagel condensation of 4-cyanobenzaldehyde and ethyl acetoacetate, followed by decarboxylation to yield the corresponding β-keto ester. The key chiral center is introduced via asymmetric hydrogenation. The resulting chiral ester is then hydrolyzed, and the amino group is protected with a Boc group. Finally, the protecting group is removed, and the hydrochloride salt is formed.

Synthesis_Workflow cluster_0 Step 1: β-Keto Ester Synthesis cluster_1 Step 2: Asymmetric Hydrogenation cluster_2 Step 3: Hydrolysis & Protection cluster_3 Step 4: Deprotection & Salt Formation A 4-Cyanobenzaldehyde + Ethyl Acetoacetate B Knoevenagel Condensation A->B C Decarboxylation B->C D Ethyl 3-oxo-4-(4-cyanophenyl)butanoate C->D E Ethyl (R)-3-amino-4-(4-cyanophenyl)butanoate D->E Chiral Ru-catalyst, H2 F Hydrolysis E->F G (R)-3-Amino-4-(4-cyanophenyl)butanoic acid F->G H Boc Protection G->H I Boc-(R)-3-Amino-4-(4-cyanophenyl)butanoic acid H->I J HCl Treatment I->J K This compound J->K

Figure 1: Overall workflow for the synthesis of the target compound.

Detailed Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
4-CyanobenzaldehydeReagentPlus®, 99%Sigma-Aldrich
Ethyl acetoacetate≥99%Sigma-Aldrich
Piperidine99%Acros Organics
Acetic AcidGlacial, ≥99.7%Fisher Chemical
TolueneAnhydrous, 99.8%Sigma-Aldrich
[RuCl((R)-BINAP)(p-cymene)]Cl95%Strem Chemicals
Hydrogen gasHigh purityLocal supplier
MethanolAnhydrous, 99.8%Sigma-Aldrich
Lithium Hydroxide98%Sigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich
Di-tert-butyl dicarbonate (Boc)₂O99%Sigma-Aldrich
Sodium Bicarbonate≥99.5%Sigma-Aldrich
Ethyl AcetateACS GradeFisher Chemical
Hydrochloric Acid37% in waterSigma-Aldrich
Diethyl EtherAnhydrous, ≥99.7%Sigma-Aldrich
Step-by-Step Synthesis Protocol

Step 1: Synthesis of Ethyl 3-oxo-4-(4-cyanophenyl)butanoate

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-cyanobenzaldehyde (1.0 eq), ethyl acetoacetate (1.1 eq), piperidine (0.1 eq), and glacial acetic acid (0.1 eq) in toluene (5 mL per gram of aldehyde).

  • Heat the reaction mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap (approximately 4-6 hours).

  • Cool the reaction mixture to room temperature. Wash the organic layer sequentially with 1 M HCl (2 x volume of organic layer), saturated sodium bicarbonate solution (2 x volume), and brine (1 x volume).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to afford ethyl 3-oxo-4-(4-cyanophenyl)butanoate as a pale yellow oil.

Step 2: Asymmetric Hydrogenation to Ethyl (R)-3-amino-4-(4-cyanophenyl)butanoate

  • In a high-pressure reactor, dissolve ethyl 3-oxo-4-(4-cyanophenyl)butanoate (1.0 eq) and [RuCl((R)-BINAP)(p-cymene)]Cl (0.005 eq) in anhydrous methanol (10 mL per gram of substrate).

  • Seal the reactor and purge with argon, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen gas to 10 atm.

  • Stir the reaction mixture at 50 °C for 18-24 hours.

  • Cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Concentrate the reaction mixture under reduced pressure. The crude product can be used in the next step without further purification. The enantiomeric excess can be determined at this stage by chiral HPLC.[10][11]

Step 3: Hydrolysis and Boc-Protection

  • Dissolve the crude ethyl (R)-3-amino-4-(4-cyanophenyl)butanoate (1.0 eq) in a mixture of THF (5 mL per gram) and water (5 mL per gram).

  • Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (1.2 eq) in THF (2 mL per gram of starting ester).

  • Add sodium bicarbonate (2.0 eq) and allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Remove the THF under reduced pressure.

  • Wash the aqueous layer with diethyl ether (2 x volume).

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.

  • Extract the product with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-(R)-3-Amino-4-(4-cyanophenyl)butanoic acid as a white solid.[12]

Step 4: Deprotection and Hydrochloride Salt Formation

  • Dissolve the Boc-protected amino acid (1.0 eq) in a minimal amount of anhydrous diethyl ether or ethyl acetate.

  • Cool the solution to 0 °C.

  • Bubble anhydrous HCl gas through the solution for 15-30 minutes, or until a precipitate is formed.[13] Alternatively, add a solution of HCl in diethyl ether (2.0 M, 2-3 eq) dropwise.

  • Stir the resulting suspension at 0 °C for 1 hour.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white crystalline solid.[14][15]

Results and Characterization

StepProductExpected YieldPurity (HPLC)Enantiomeric Excess (ee%)
1Ethyl 3-oxo-4-(4-cyanophenyl)butanoate80-90%>95%N/A
2Ethyl (R)-3-amino-4-(4-cyanophenyl)butanoate>95% (crude)->98%
3Boc-(R)-3-Amino-4-(4-cyanophenyl)butanoic acid85-95% (over 2 steps)>98%-
4This compound>95%>99%>98%

Characterization Data:

  • ¹H NMR, ¹³C NMR, and Mass Spectrometry: The final product should be characterized to confirm its structure and purity.

  • Chiral HPLC: The enantiomeric excess of the final product should be determined using a suitable chiral stationary phase column.[10][11]

  • Melting Point: The melting point of the crystalline hydrochloride salt should be determined and compared to literature values if available.

Discussion of Critical Parameters and Scientific Rationale

  • Asymmetric Hydrogenation Catalyst: The choice of the chiral ruthenium catalyst is critical for achieving high enantioselectivity in the hydrogenation step. The (R)-BINAP ligand provides the necessary chiral environment to favor the formation of the (R)-enantiomer.[8]

  • Boc Protection: The use of a Boc protecting group is advantageous due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. This allows for the selective deprotection of the amino group in the final step without affecting other functional groups.[12]

  • Hydrochloride Salt Formation: The conversion of the free amino acid to its hydrochloride salt is often performed to improve its stability, crystallinity, and handling properties.[14][16] The use of anhydrous HCl is crucial to prevent the introduction of water, which could affect the yield and physical form of the salt.[13]

Conclusion

The protocol described in this application note provides a reliable and efficient method for the enantioselective synthesis of this compound. By following the detailed steps and considering the critical parameters discussed, researchers can obtain the target compound in high yield and with excellent enantiomeric purity. This methodology is scalable and can be adapted for the synthesis of other chiral β-amino acids.

References

  • CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives - Google Patents.
  • Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid - ResearchGate. Available at: [Link]

  • CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid - Google Patents.
  • Enantiospecific Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Using (S)-Serine as a Chiral Pool - ResearchGate. Available at: [Link]

  • Enantioselective synthesis of .beta.-amino acids. 2. Preparation of the like stereoisomers of 2-methyl- and 2-benzyl-3-aminobutanoic acid | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • WO2009064476A1 - Preparation of sitagliptin intermediate - Google Patents.
  • How to convert amino acid to its hydrochloride? - ResearchGate. Available at: [Link]

  • CN110683960A - Synthesis method of (R) -3-aminobutanol - Google Patents.
  • Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid] - PMC - PubMed Central. Available at: [Link]

  • US20100204470A1 - method for salt preparation - Google Patents.
  • Enantioselective Synthesis of β-amino acids: A Review - Hilaris Publisher. Available at: [Link]

  • Synthesis of S- and R-4-Amino-3-hydroxybutyric Acid (GABOB) - SciSpace. Available at: [Link]

  • Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Available at: [Link]

  • 3-(tert-Butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic Acid, a Key Intermediate, and the Formal Synthesis of Sitagliptin Phosphate - PubMed. Available at: [Link]

  • CH3404 Asymmetric Synthesis of Pharmaceuticals and Natural Products LCM Lectures 1-3 - Blogs - Cardiff University. Available at: [Link]

  • β-Amino Acid synthesis by C-C coupling - Organic Chemistry Portal. Available at: [Link]

  • WO2010122578A2 - Process for the preparation of sitagliptin and its intermediates - Google Patents.
  • Preparation and Evaluation of Amino Acid Based Salt Forms of Model Zwitterionic Drug Ciprofloxacin - SciTechnol. Available at: [Link]

  • [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography] - PubMed. Available at: [Link]

  • Preparation and Characterization of Amino Acids-Based Trimethoprim Salts - MDPI. Available at: [Link]

  • Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - Frontiers. Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. Available at: [Link]

  • Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry - PMC - NIH. Available at: [Link]

Sources

Asymmetric Synthesis of (R)-3-Amino-4-(4-cyanophenyl)butanoic Acid: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of (R)-3-Amino-4-(4-cyanophenyl)butanoic Acid in Medicinal Chemistry

(R)-3-Amino-4-(4-cyanophenyl)butanoic acid is a chiral β-amino acid of significant interest in the pharmaceutical industry. Its primary importance lies in its role as a key building block in the synthesis of various bioactive molecules. The precise stereochemistry of the amine group at the C3 position is crucial for the biological activity and conformational stability of the final therapeutic agent.[1] This guide provides a detailed exploration of two robust and distinct methodologies for the asymmetric synthesis of this valuable compound: Enzymatic Kinetic Resolution via ω-Transaminase and Rhodium-Catalyzed Asymmetric Hydrogenation. This document is intended for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific principles that govern these transformations.

Strategic Approaches to Asymmetric Synthesis: A Comparative Overview

The synthesis of enantiomerically pure β-amino acids is a well-explored field, with several established strategies.[2] For the specific synthesis of (R)-3-Amino-4-(4-cyanophenyl)butanoic acid, the choice of method often depends on factors such as scalability, cost-effectiveness, and the desired level of enantiopurity. The two methods detailed in this guide represent contrasting yet highly effective approaches: a biocatalytic method prized for its exceptional selectivity and mild reaction conditions, and a transition-metal catalyzed method that is a cornerstone of industrial-scale production.

Method Core Principle Key Advantages Considerations
Enzymatic Kinetic Resolution Selective transformation of one enantiomer in a racemic mixture by an enzyme.High enantioselectivity (>99% ee), mild reaction conditions (aqueous media, ambient temperature), environmentally friendly ("green chemistry").Maximum theoretical yield is 50% for the desired enantiomer, requires synthesis of the racemic starting material, enzyme cost and availability.
Asymmetric Hydrogenation Stereoselective addition of hydrogen to a prochiral enamine using a chiral catalyst.High chemical and enantiomeric yields, direct route to the desired enantiomer, well-suited for large-scale industrial production.Requires specialized chiral ligands and transition metal catalysts, may necessitate high-pressure hydrogenation equipment, catalyst sensitivity to impurities.

Method 1: Enzymatic Kinetic Resolution using ω-Transaminase

This method leverages the high stereoselectivity of ω-transaminases to resolve a racemic mixture of 3-amino-4-(4-cyanophenyl)butanoic acid, affording the desired (R)-enantiomer with exceptional purity.[3][4]

Scientific Principle and Rationale

Transaminases are pyridoxal 5'-phosphate (PLP)-dependent enzymes that catalyze the reversible transfer of an amino group from an amino donor to an amino acceptor.[2][5] In a kinetic resolution process, an (S)-selective ω-transaminase will selectively deaminate the (S)-enantiomer of the racemic β-amino acid to the corresponding β-keto acid. This leaves the unreacted (R)-enantiomer in high enantiomeric excess.[3] The reaction is driven to completion by using an amino acceptor, such as pyruvate, which is converted to L-alanine.

Experimental Workflow

Enzymatic Kinetic Resolution Workflow cluster_0 Part A: Synthesis of Racemic Substrate cluster_1 Part B: Enzymatic Resolution cluster_2 Part C: Isolation and Purification Start 4-Cyanobenzaldehyde + Ethyl Acetoacetate Step1 Knoevenagel Condensation Start->Step1 Intermediate1 Ethyl 2-(4-cyanobenzylidene)-3-oxobutanoate Step1->Intermediate1 Step2 Reduction & Hydrolysis Intermediate1->Step2 Racemate Racemic 3-Amino-4-(4-cyanophenyl)butanoic Acid Step2->Racemate Racemate_in Racemic Substrate Racemate->Racemate_in Resolution Kinetic Resolution Racemate_in->Resolution Enzyme ω-Transaminase (S)-selective Enzyme->Resolution Products (R)-Amino Acid (unreacted) + β-Keto Acid (from S-enantiomer) Resolution->Products Products_in Reaction Mixture Products->Products_in Separation pH Adjustment & Extraction Products_in->Separation Purification Crystallization Separation->Purification Final_Product (R)-3-Amino-4-(4-cyanophenyl)butanoic Acid Purification->Final_Product

Caption: Workflow for Enzymatic Kinetic Resolution.

Detailed Protocols

Part A: Synthesis of Racemic 3-Amino-4-(4-cyanophenyl)butanoic Acid

This protocol is adapted from standard procedures for the synthesis of β-amino acids.

Step 1: Synthesis of Ethyl 2-cyano-3-(4-cyanophenyl)acrylate

  • To a solution of 4-cyanobenzaldehyde (1.0 eq) and ethyl cyanoacetate (1.1 eq) in ethanol, add a catalytic amount of piperidine (0.1 eq).

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and then to 0 °C to induce crystallization.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum to yield ethyl 2-cyano-3-(4-cyanophenyl)acrylate.

Step 2: Synthesis of Racemic Ethyl 3-amino-4-(4-cyanophenyl)butanoate

  • Dissolve the product from Step 1 in ethanol in a pressure vessel.

  • Add a catalytic amount of Raney Nickel (caution: pyrophoric).

  • Pressurize the vessel with hydrogen gas (50-100 psi) and stir at room temperature overnight.

  • Carefully filter the catalyst through a pad of Celite and concentrate the filtrate under reduced pressure.

Step 3: Hydrolysis to Racemic 3-Amino-4-(4-cyanophenyl)butanoic Acid

  • Dissolve the crude ester from Step 2 in a mixture of water and a co-solvent like methanol.

  • Add an excess of sodium hydroxide (2.5 eq) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture to pH ~6-7 with hydrochloric acid, which will precipitate the racemic amino acid.

  • Filter the solid, wash with cold water, and dry to obtain the racemic substrate.

Part B: Enzymatic Kinetic Resolution

  • Prepare a buffered aqueous solution (e.g., 100 mM phosphate buffer, pH 7.5).

  • Add the racemic 3-amino-4-(4-cyanophenyl)butanoic acid (e.g., 50 mM).

  • Add the amino acceptor, sodium pyruvate (1.0-1.5 eq).

  • Add pyridoxal 5'-phosphate (PLP) cofactor (e.g., 1 mM).

  • Initiate the reaction by adding the ω-transaminase (a commercially available (S)-selective enzyme).

  • Stir the reaction mixture at a controlled temperature (e.g., 30-37 °C) and monitor the conversion. The reaction is typically complete when ~50% conversion is reached.

Part C: Isolation and Purification of (R)-3-Amino-4-(4-cyanophenyl)butanoic Acid

  • Once the reaction has reached ~50% conversion, stop the reaction by adding a strong acid (e.g., HCl) to lower the pH to ~2. This will precipitate the enzyme, which can be removed by centrifugation.

  • The supernatant contains the desired (R)-amino acid and the by-product, 4-(4-cyanophenyl)-3-oxobutanoic acid.

  • Adjust the pH of the supernatant to the isoelectric point of the (R)-amino acid (typically around pH 6) to induce precipitation.

  • Filter the precipitated solid, wash with cold water, and dry under vacuum.

  • The enantiomeric excess (ee) of the final product should be determined by chiral HPLC. An ee of >99% is expected.[4]

Method 2: Rhodium-Catalyzed Asymmetric Hydrogenation

This approach represents a highly efficient and atom-economical route to the target molecule, widely employed in industrial settings for its high throughput and yield.[6][7]

Scientific Principle and Rationale

Asymmetric hydrogenation involves the addition of two hydrogen atoms to a prochiral substrate, such as an enamine, in the presence of a chiral transition metal catalyst to create a chiral center with high enantioselectivity.[7] The catalyst typically consists of a rhodium precursor and a chiral bisphosphine ligand. The chiral ligand coordinates to the metal center, creating a chiral environment that directs the hydrogenation to one face of the substrate, leading to the preferential formation of one enantiomer. The mechanism involves the formation of a rhodium-hydride species, coordination of the enamine substrate, and subsequent migratory insertion and reductive elimination steps.[8][9]

Experimental Workflow

Asymmetric Hydrogenation Workflow cluster_0 Part A: Synthesis of Prochiral Enamine cluster_1 Part B: Asymmetric Hydrogenation cluster_2 Part C: Hydrolysis and Isolation Start 4-(4-cyanophenyl)-3-oxobutanoate Step1 Condensation with Ammonia Source Start->Step1 Enamine Prochiral β-Enamino Ester Step1->Enamine Enamine_in Prochiral Enamine Enamine->Enamine_in Hydrogenation Asymmetric Hydrogenation (H₂ pressure) Enamine_in->Hydrogenation Catalyst [Rh(COD)Cl]₂ + Chiral Ligand Catalyst->Hydrogenation Chiral_Ester Chiral β-Amino Ester Hydrogenation->Chiral_Ester Chiral_Ester_in Chiral β-Amino Ester Chiral_Ester->Chiral_Ester_in Hydrolysis Base or Acid Hydrolysis Chiral_Ester_in->Hydrolysis Purification Crystallization Hydrolysis->Purification Final_Product (R)-3-Amino-4-(4-cyanophenyl)butanoic Acid Purification->Final_Product

Caption: Workflow for Asymmetric Hydrogenation.

Detailed Protocols

Part A: Synthesis of the Prochiral β-Enamino Ester

  • Synthesize methyl 4-(4-cyanophenyl)-3-oxobutanoate by reacting 4-cyanophenylacetyl chloride with methyl acetoacetate in the presence of a base.

  • Dissolve methyl 4-(4-cyanophenyl)-3-oxobutanoate (1.0 eq) in methanol.

  • Add ammonium acetate (5-10 eq) and stir the mixture at room temperature for 12-24 hours.

  • The formation of the enamine can be monitored by NMR spectroscopy.

  • Upon completion, remove the solvent under reduced pressure. The crude enamine is often used directly in the next step without further purification.

Part B: Rhodium-Catalyzed Asymmetric Hydrogenation

  • In a glovebox, charge a high-pressure reactor with the chiral bisphosphine ligand (e.g., a derivative of Josiphos or DuanPhos, 0.01-0.1 mol%) and the rhodium precursor (e.g., [Rh(COD)₂]BF₄ or [Rh(COD)Cl]₂, 0.01-0.1 mol%) in a degassed solvent such as methanol or THF.

  • Stir the mixture for 15-30 minutes to allow for catalyst formation.

  • Add a solution of the crude β-enamino ester from Part A in the same degassed solvent.

  • Seal the reactor, remove it from the glovebox, and purge with hydrogen gas.

  • Pressurize the reactor with hydrogen (e.g., 100-500 psi) and heat to the desired temperature (e.g., 40-60 °C).

  • Stir the reaction mixture until the hydrogen uptake ceases or for a predetermined time (e.g., 12-24 hours).

  • Cool the reactor to room temperature and carefully vent the hydrogen gas.

  • The crude product, the chiral β-amino ester, can be analyzed by chiral GC or HPLC to determine the enantiomeric excess.

Part C: Hydrolysis and Isolation

  • Concentrate the reaction mixture from Part B under reduced pressure.

  • Hydrolyze the resulting chiral ester using aqueous sodium hydroxide as described in Method 1, Part A, Step 3.

  • After hydrolysis, neutralize the solution with hydrochloric acid to the isoelectric point to precipitate the final product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain (R)-3-Amino-4-(4-cyanophenyl)butanoic acid.

Conclusion

The asymmetric synthesis of (R)-3-Amino-4-(4-cyanophenyl)butanoic acid can be successfully achieved through multiple synthetic strategies. The choice between a biocatalytic kinetic resolution and a transition-metal-catalyzed asymmetric hydrogenation will depend on the specific requirements of the research or manufacturing setting. The enzymatic approach offers unparalleled stereoselectivity under mild, environmentally benign conditions, making it an excellent choice for producing high-purity material. In contrast, asymmetric hydrogenation provides a more direct and often higher-yielding route that is highly amenable to large-scale industrial production. Both methods, when executed with care and a thorough understanding of the underlying principles, are powerful tools in the synthesis of this important chiral building block.

References

  • Myers, A. G. Research Group. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Harvard University. Available at: [Link]

  • Höllrigl, V., et al. (2012). Transaminases for the synthesis of enantiopure beta-amino acids. Journal of Molecular Catalysis B: Enzymatic, 74(1-2), 1-10. Available at: [Link]

  • Gotor, V., et al. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(20), 3219-3223. Available at: [Link]

  • Koszelewski, D., et al. (2018). Reaction mechanisms for amino transferases converting β-amino acids. ResearchGate. Available at: [Link]

  • Shin, J. S., & Kim, B. G. (2020). Kinetic resolution of aromatic β-amino acids by ω-transaminase. RSC Publishing. Available at: [Link]

  • Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029-3070. Available at: [Link]

  • Tufvesson, P., et al. (2011). Mechanism of the asymmetric isomerization of allylamines to enamines catalyzed by 2,2'-bis(diphenylphosphino)-1,1'binaphthyl-rhodium complexes. Journal of the American Chemical Society. Available at: [Link]

  • Roiban, G. D. (2019). Origin of the Selectivity and Activity in the Rhodium-Catalyzed Asymmetric Hydrogenation Using Supramolecular Ligands. ACS Publications. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Bioconjugation and Beyond: The Multifaceted Roles of Fmoc-(R)-3-Amino-4-(4-cyanophenyl)butyric Acid. Available at: [Link]

  • Franken, T., et al. (2022). Protein engineering of amine transaminases. Frontiers in Catalysis. Available at: [Link]

  • Jeanneret, F., & Ward, T. R. (2022). Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. CHIMIA International Journal for Chemistry. Available at: [Link]

  • Caraballo, R., et al. (2012). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews. Available at: [Link]

Sources

Application Notes & Protocols: The Strategic Use of Chiral β-Amino Acids as Precursors for Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting the Incretin Pathway in Type 2 Diabetes

Type 2 Diabetes Mellitus (T2DM) is a chronic metabolic disorder characterized by hyperglycemia, stemming from insulin resistance and/or insufficient insulin secretion. A cornerstone of modern T2DM therapy involves modulating the incretin system. Incretins, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are gut hormones released after food intake that enhance glucose-dependent insulin secretion.[1][2] However, their therapeutic action is fleeting, as they are rapidly inactivated—within minutes—by the enzyme Dipeptidyl Peptidase-4 (DPP-4).[3][4]

DPP-4 inhibitors, or "gliptins," represent a major class of oral antihyperglycemic agents that function by blocking the DPP-4 enzyme.[5] This inhibition protects endogenous incretins from degradation, thereby prolonging their circulation and enhancing their glucoregulatory effects in a glucose-dependent manner, which significantly lowers the risk of hypoglycemia.[2][6] Several DPP-4 inhibitors are now approved worldwide, including sitagliptin, vildagliptin, and saxagliptin.[3]

A critical structural motif found in many potent DPP-4 inhibitors is a chiral β-amino acid scaffold. This guide focuses on the application of these essential precursors, with a specific emphasis on the synthetic route to Sitagliptin, a leading drug in this class. While various substituted phenylbutanoic acids, such as the (R)-3-Amino-4-(4-cyanophenyl)butanoic acid specified in the topic, represent this structural class, the most extensively documented and industrially significant precursor is (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid and its hydrochloride salt. We will use this key intermediate as our primary exemplar to provide a robust, field-proven technical guide for researchers and drug development professionals.

The Precursor: (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Hydrochloride

The choice of this precursor is strategic. The trifluorinated phenyl ring plays a crucial role in binding to a key pocket (the S1 pocket) of the DPP-4 enzyme, while the β-amino group provides a critical interaction point.[4][7] Most importantly, the stereochemistry is paramount; the (R)-enantiomer is the biologically active form, making stereoselective synthesis or efficient chiral resolution a critical aspect of the manufacturing process.[8][9]

Table 1: Physicochemical Properties of the Key Precursor

PropertyValueSource(s)
Chemical Name (3R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride[10]
CAS Number 1204818-19-8[10]
Molecular Formula C₁₀H₁₁ClF₃NO₂[11]
Molecular Weight 269.65 g/mol [11]
Appearance Solid[11]
Purity (Typical) >95% (HPLC)[10]
Free Base CAS 936630-57-8[10][12]

Core Application: Synthetic Pathway to Sitagliptin

The primary application of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is its role as the chiral backbone in the synthesis of Sitagliptin. The overall strategy involves the formation of an amide bond between the carboxylic acid group of this precursor and the secondary amine of the heterocyclic core, 3-(trifluoromethyl)-5,6,7,8-tetrahydro[1][3][13]triazolo[4,3-a]pyrazine.

G cluster_0 Inputs cluster_1 Process cluster_2 Intermediate cluster_3 Final Steps cluster_4 Product Precursor (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid HCl Coupling Amide Coupling (e.g., EDC, HOBt) Precursor->Coupling Heterocycle Triazolopiperazine Core Heterocycle->Coupling Protected_Sita Boc-Protected Sitagliptin (If Boc-precursor is used) Coupling->Protected_Sita Forms Amide Bond Deprotection Deprotection (Acidic Conditions) Protected_Sita->Deprotection Salt_Formation Salt Formation (Phosphoric Acid) Deprotection->Salt_Formation API Sitagliptin Phosphate API Salt_Formation->API

Caption: Synthetic workflow from precursor to Sitagliptin API.

Protocol 1: Amide Coupling for Sitagliptin Synthesis

This protocol describes a common laboratory-scale amide coupling reaction. The precursor's amino group is often protected (e.g., with a tert-butoxycarbonyl, 'Boc' group) to prevent side reactions, though direct coupling strategies exist. Here, we assume the use of the Boc-protected free acid.

Objective: To couple N-Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid with 3-(trifluoromethyl)-5,6,7,8-tetrahydro[1][3][13]triazolo[4,3-a]pyrazine.

Materials:

  • N-Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid (1.0 eq)

  • 3-(trifluoromethyl)-5,6,7,8-tetrahydro[1][3][13]triazolo[4,3-a]pyrazine hydrochloride (1.1 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq) or Carbonyldiimidazole (CDI)[14]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Saturated sodium bicarbonate solution, brine, and distilled water

  • Anhydrous magnesium sulfate or sodium sulfate

Step-by-Step Methodology:

  • Reactor Setup: To a clean, dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid.

  • Solvent Addition: Dissolve the acid in anhydrous DCM.

    • Causality: DCM is an excellent solvent for the reactants and does not interfere with the coupling chemistry. Anhydrous conditions are crucial as water can hydrolyze the activated ester intermediate and consume the coupling reagents.

  • Coupling Agent Addition: Add HOBt followed by EDC to the solution. Stir for 15-20 minutes at room temperature.

    • Expertise: EDC is a water-soluble carbodiimide that activates the carboxylic acid. HOBt is added to suppress side reactions (like N-acylurea formation) and minimize racemization at the chiral center by forming a more stable active ester intermediate.

  • Base and Amine Addition: In a separate flask, suspend the triazolopiperazine hydrochloride salt in DCM and add DIPEA. Stir until a clear solution is obtained. Add this solution to the activated acid mixture.

    • Causality: The hydrochloride salt of the amine must be neutralized to the free base to participate in the nucleophilic attack. DIPEA is a non-nucleophilic base, ideal for this purpose.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting acid is consumed.

  • Work-up: a. Quench the reaction by adding water. b. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Trustworthiness: This washing sequence is self-validating. The acid wash removes excess base (DIPEA), the bicarbonate wash removes unreacted HOBt and any remaining acid, and the brine wash removes residual water before drying. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected Sitagliptin.
Protocol 2: Deprotection and Phosphate Salt Formation

Objective: To remove the Boc protecting group and form the stable, crystalline phosphate monohydrate salt of Sitagliptin.

Materials:

  • Crude Boc-protected Sitagliptin from Protocol 1

  • 4M HCl in Dioxane or Trifluoroacetic acid (TFA)

  • Isopropanol (IPA) and water

  • Phosphoric Acid (H₃PO₄, 85% solution)[9]

Step-by-Step Methodology:

  • Deprotection: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM or methanol). Add 4M HCl in dioxane and stir at room temperature for 2-4 hours.

    • Expertise: Strong acidic conditions are required to cleave the acid-labile Boc group. The byproducts are isobutylene and CO₂, which are volatile and easily removed.

  • Isolation of Free Base: After completion (monitored by HPLC/LC-MS), concentrate the mixture in vacuo. Dissolve the residue in water and adjust the pH to 10-12 with a base (e.g., ammonia water). Extract the Sitagliptin free base into an organic solvent like ethyl acetate.[9]

  • Salt Formation: Concentrate the organic extracts containing the free base. Redissolve the residue in a mixture of isopropanol and a small amount of water.[9]

  • Crystallization: Heat the solution (e.g., to ~78°C) and add a stoichiometric amount of phosphoric acid dropwise.[9] Cool the mixture slowly to room temperature and then further in an ice bath to induce crystallization.

    • Trustworthiness: The formation of the phosphate salt is a robust purification step. The specific crystalline form (monohydrate) is highly stable and suitable for pharmaceutical formulation. Slow cooling ensures the formation of well-defined crystals with high purity.

  • Final Isolation: Filter the resulting solid, wash with cold isopropanol, and dry under vacuum at 40-50°C to obtain Sitagliptin Phosphate as a white crystalline solid.[8][9]

Visualization of the Therapeutic Mechanism

DPP-4 inhibitors do not act on insulin secretion directly. Instead, they prevent the breakdown of incretin hormones, which are the natural amplifiers of glucose-stimulated insulin release.

G cluster_0 Physiological Response to Food Intake cluster_1 DPP-4 Action (Uninhibited) cluster_2 Therapeutic Intervention cluster_3 Downstream Effects Food Food Intake Gut Gut L-cells Food->Gut Stimulates GLP1 Active GLP-1 (Incretin Hormone) Gut->GLP1 Releases DPP4 DPP-4 Enzyme GLP1->DPP4 Substrate Pancreas Pancreatic β-cells GLP1->Pancreas Stimulates Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Rapidly Degrades Inhibitor DPP-4 Inhibitor (e.g., Sitagliptin) Inhibitor->DPP4 Blocks Active Site Insulin ↑ Insulin Secretion (Glucose-Dependent) Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Blood_Glucose ↓ Blood Glucose Insulin->Blood_Glucose Glucagon->Blood_Glucose (Suppresses glucose production)

Caption: Mechanism of action for DPP-4 inhibitors.

Analytical and Quality Control Considerations

Rigorous analytical testing is essential at each stage of the synthesis to ensure the identity, purity, and stereochemical integrity of the product.

Table 2: Key Analytical Methods for Synthesis and QC

TechniquePurposeKey Parameters to Measure
HPLC (Reverse-Phase) Monitor reaction progress, determine chemical purity of intermediates and final API.Peak area percentage of the main compound, detection and quantification of impurities.[15][16]
Chiral HPLC Determine enantiomeric excess (e.e.) or enantiomeric purity.Ratio of (R)- to (S)-enantiomer. Essential for ensuring the final product is the correct stereoisomer.[8]
LC-MS Confirm molecular weight of intermediates and the final product.Mass-to-charge ratio (m/z) corresponding to the expected molecular ions.[15][17]
NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Elucidate and confirm the chemical structure of the synthesized compounds.Chemical shifts, coupling constants, and integration consistent with the Sitagliptin structure.
FT-IR Spectroscopy Identify key functional groups and confirm transformation (e.g., formation of the amide bond).Presence of characteristic peaks (e.g., C=O stretch of the amide).[9]

Conclusion

(R)-3-Amino-4-(substituted-phenyl)butanoic acids are not merely starting materials; they are cornerstone chiral building blocks that enable the efficient and stereospecific synthesis of potent DPP-4 inhibitors. As demonstrated with the synthesis of Sitagliptin from its (2,4,5-trifluorophenyl) analog, this precursor dictates the crucial stereochemistry required for high-potency enzymatic inhibition. The protocols and analytical strategies outlined herein provide a comprehensive framework for researchers in medicinal chemistry and process development, underscoring the critical link between precursor quality and the successful production of advanced pharmaceutical agents for the management of Type 2 Diabetes.

References

  • Chayah, M., et al. (2024). Activity of 8-purine derivative as DPP-4 inhibitor. Drug Design, Development and Therapy. Available at: [Link]

  • Teva Pharmaceutical Industries, Ltd. (2009). Preparation of sitagliptin intermediate. Google Patents.
  • Zentiva, K.S. (2014). Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives. Google Patents.
  • Upadhyay, J. & Doshi, H. (2023). Dipeptidyl Peptidase IV (DPP IV) Inhibitors. StatPearls. Available at: [Link]

  • Dr. Reddy's Laboratories Ltd. (2010). Sitagliptin synthesis. Google Patents.
  • Sharma, S., et al. (2022). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Pharmaceuticals. Available at: [Link]

  • Hansen, K. B., et al. (2009). Highly efficient synthesis of sitagliptin. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. PubChem. Available at: [Link]

  • Rao, T. R., & Bhagyalakshmi, D. (2024). Various Analytical Methods for Analysis of Sitagliptin – A Review. International Journal of Current Science Research and Review. Available at: [Link]

  • Wikipedia. (n.d.). Dipeptidyl peptidase-4 inhibitor. Available at: [Link]

  • Hetero Research Foundation. (2010). Process for the preparation of sitagliptin and its intermediates. Google Patents.
  • Meza, R. A., et al. (2015). Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. Molecules. Available at: [Link]

  • da Silva, A. C. S., et al. (2024). Stereochemical insights into β-amino-N-acylhydrazones and their impact on DPP-4 inhibition. RSC Advances. Available at: [Link]

  • Patel, R. N. (2018). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. Available at: [Link]

  • Vella, A. (2012). Mechanism of Action of DPP-4 Inhibitors—New Insights. The Journal of Clinical Endocrinology & Metabolism. Available at: [Link]

  • Suresh, P. S., et al. (2016). A concise review of the bioanalytical methods for the quantitation of sitagliptin, an important dipeptidyl peptidase-4 (DPP4) inhibitor, utilized for the characterization of the drug. Biomedical Chromatography. Available at: [Link]

  • Chung, Y.-M., et al. (2021). Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Current Medicinal Chemistry. Available at: [Link]

  • Drucker, D. J. & Nauck, M. A. (2006). The incretin system: glucagon-like peptide-1 receptor agonists and dipeptidyl peptidase-4 inhibitors in type 2 diabetes. The Lancet. Available at: [Link]

  • Global Institute of Pharmaceutical Education and Research. (2017). Analytical Methods for Determination of Sitagliptin. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Li, G., et al. (2021). Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. RSC Advances. Available at: [Link]

  • Diabetes UK. (n.d.). DPP-4 inhibitors (gliptins). Available at: [Link]

  • International Journal of Humanities Social Science and Management. (2023). Analytical Development and Validation of Sitagliptin Pharmaceutical Dosage Form. Available at: [Link]

  • Pathak, S., et al. (2025). A Review of Various Analytical Techniques-Based Methods for Quantification of Sitagliptin (DPP-4 Inhibitor). ResearchGate. Available at: [Link]

Sources

Application Note: A Systematic Approach to Chiral HPLC Method Development for the Enantiomers of 3-Amino-4-(4-cyanophenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the development and validation of a chiral High-Performance Liquid Chromatography (HPLC) method for the separation of 3-Amino-4-(4-cyanophenyl)butanoic acid enantiomers. This non-proteinogenic amino acid analogue is of interest in pharmaceutical development, where enantiomeric purity is a critical quality attribute. This guide details a systematic approach, from initial chiral stationary phase (CSP) screening to method optimization and validation, in accordance with International Council for Harmonisation (ICH) guidelines. The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with a robust framework for developing similar chiral separation methods.

Introduction: The Significance of Chiral Separation

3-Amino-4-(4-cyanophenyl)butanoic acid is a chiral molecule possessing a stereogenic center at the C3 position. In drug development, enantiomers of a chiral compound often exhibit different pharmacological, toxicological, and metabolic properties.[1] Therefore, the ability to separate and quantify the individual enantiomers is paramount for ensuring the safety and efficacy of a potential drug candidate. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is one of the most effective techniques for determining enantiomeric composition.[1]

The direct separation of enantiomers on a CSP is achieved through the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase.[2] The difference in the stability of these complexes leads to differential retention times and, consequently, separation.

Analyte Structure and Properties

  • IUPAC Name: 3-Amino-4-(4-cyanophenyl)butanoic acid

  • Molecular Formula: C₁₁H₁₂N₂O₂

  • Molecular Weight: 204.23 g/mol

  • Structure:

    
    (Note: This is a placeholder image. A chemical drawing software should be used to generate an accurate structure.)
    

The presence of a primary amine, a carboxylic acid, and an aromatic cyanophenyl group suggests that the molecule's retention and chiral recognition will be influenced by a combination of hydrogen bonding, dipole-dipole, and π-π interactions.[3] The zwitterionic nature of the amino acid at neutral pH also needs to be considered in mobile phase selection.[4]

Chiral HPLC Method Development Strategy

A systematic approach to method development is crucial for achieving a robust and reliable separation. The following workflow outlines the key stages.

MethodDevelopmentWorkflow cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation CSP_Screen CSP & Mobile Phase Screening Initial_Eval Initial Evaluation: - Retention - Resolution - Peak Shape CSP_Screen->Initial_Eval Inject Racemate Select_CSP Select Best CSP Candidate(s) Initial_Eval->Select_CSP Optimize_MP Optimize Mobile Phase: - Organic Modifier Ratio - Additives (Acid/Base) - Flow Rate Select_CSP->Optimize_MP Optimize_Temp Optimize Temperature Optimize_MP->Optimize_Temp Final_Method Final Method Parameters Optimize_Temp->Final_Method Validation Method Validation (ICH Q2(R1)): - Specificity, Linearity - Accuracy, Precision - Robustness Final_Method->Validation ValidationParameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for chiral method validation as per ICH Q2(R1).

Protocol: Method Validation
  • Specificity: Demonstrate that the method can unequivocally assess the desired enantiomer in the presence of the other enantiomer and any potential impurities. This is typically shown by resolving the two enantiomers from each other and from a placebo/blank.

  • Linearity and Range: Analyze a series of solutions with known concentrations of the undesired enantiomer spiked into the desired enantiomer. Plot the peak area response versus concentration and determine the correlation coefficient (r² > 0.99 is typical). The range is the interval between the upper and lower concentrations for which the method is shown to be linear, accurate, and precise. [5]* Accuracy: Perform recovery studies by spiking a known amount of the undesired enantiomer into the sample at different concentration levels (e.g., 3 concentrations, 3 replicates each). The percentage recovery should be within an acceptable limit (e.g., 98-102%). [5][6]* Precision:

    • Repeatability: Analyze a minimum of 6 replicate samples at 100% of the test concentration or 9 determinations covering the specified range. The relative standard deviation (%RSD) should be within acceptable limits (e.g., < 2%). [5] * Intermediate Precision: Assess the effect of random events by having different analysts, on different days, using different equipment. [5]* Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the undesired enantiomer that can be reliably detected and quantified. This can be estimated based on the signal-to-noise ratio (S/N of 3 for LOD and 10 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. [7]* Robustness: Deliberately introduce small variations to the method parameters (e.g., flow rate ±10%, column temperature ±2°C, mobile phase composition ±2%) and assess the impact on the resolution and quantification. [5] Table 3: Typical Acceptance Criteria for Method Validation

ParameterAcceptance Criterion
Specificity Baseline resolution (Rs > 1.5) between enantiomers.
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Recovery within 98.0% - 102.0%
Precision (%RSD) Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 3.0%
LOQ S/N ratio ≥ 10; Precision at LOQ ≤ 10% RSD
Robustness Resolution (Rs) remains > 1.5; System suitability passes.

Conclusion

This application note has outlined a systematic and scientifically grounded approach to developing a chiral HPLC method for the enantiomers of 3-Amino-4-(4-cyanophenyl)butanoic acid. By following a logical progression from broad screening to meticulous optimization and formal validation, a robust, reliable, and fit-for-purpose analytical method can be established. The principles and protocols described herein are broadly applicable to the chiral separation of other amino acid derivatives and pharmaceutical compounds.

References

  • Sigma-Aldrich.
  • YAKHAK HOEJI. (2021).
  • Chiralpedia. (2022).
  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.
  • AVESİS. (2022).
  • ResearchGate. (n.d.). Effect of Mobile Phase pH* on Chromatographic Behaviour in Chiral Ligand-Exchange Thin-Layer Chromatography (CLETLC) of Amino Acid Enantiomers.
  • Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
  • PubMed. (2011). Comparison of several polysaccharide-derived chiral stationary phases for the enantiomer separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC.
  • European Medicines Agency. (2022). ICH guideline Q14 on analytical procedure development.
  • PubMed. (2019).
  • Element Lab Solutions. (n.d.). HPLC Chiral Columns.
  • ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Journal of Chromatographic Science. (2003).
  • ResearchGate. (2015).
  • Chiralpedia. (2022). Polysaccharide-based CSPs.
  • DOI. (1998).
  • Taylor & Francis Online. (2007).
  • Chromatography Online. (2002). System Suitability and Validation for Chiral Purity Assays of Drug Substances.
  • ResearchGate. (2018).
  • IntuitionLabs. (2026). ICH Q2(R2)
  • Chrom Tech. (2025).
  • YouTube. (2020).

Sources

Troubleshooting & Optimization

Troubleshooting Guide: Purification of (R)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An essential pharmaceutical intermediate, (R)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride, demands high purity for its successful application in drug development. Its structure as a chiral β-amino acid hydrochloride presents unique challenges in purification, often related to its zwitterionic nature, solubility, and the potential for various impurities stemming from its synthesis.

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot common issues and answer frequently asked questions encountered during the purification of this compound. The information is structured to offer not just procedural steps, but also the underlying scientific principles to empower users to make informed decisions in their laboratory work.

This section addresses specific problems that may arise during the purification process. Each issue is presented with potential causes and actionable solutions.

Question: My final product is an oil or a sticky solid, not the expected crystalline hydrochloride salt. What went wrong?

Potential Causes:

  • Incomplete Salt Formation: The freebase form of the amino acid may not have fully reacted with hydrochloric acid.

  • Residual Solvent: Trapped solvent, particularly high-boiling point solvents from the reaction or workup (e.g., DMF, DMSO), can prevent crystallization.

  • Presence of Impurities: Certain impurities can act as crystallization inhibitors, resulting in an amorphous or oily product.

  • Hygroscopic Nature: The compound may have absorbed atmospheric moisture.

Solutions:

  • Ensure Complete Protonation: Dissolve the crude product in a minimal amount of a suitable organic solvent (e.g., methanol, isopropanol). Add a stoichiometric amount or slight excess of concentrated HCl or a solution of HCl in a solvent like isopropanol or ether. Stir thoroughly and then concentrate in vacuo.

  • Solvent Removal: If residual high-boiling solvents are suspected, perform a solvent swap. Dissolve the oil in a lower-boiling solvent like methanol or dichloromethane, and then re-concentrate. Repeat this process 2-3 times. A high-vacuum pump may be necessary.

  • Trituration: Attempt to induce crystallization by trituration. Add a poor solvent (a solvent in which the product is insoluble, e.g., diethyl ether, hexanes, or ethyl acetate) to the oil and scratch the inside of the flask with a glass rod. This mechanical agitation can provide nucleation sites for crystal growth.

  • Drying: Dry the material thoroughly under high vacuum, possibly with gentle heating (if the compound is thermally stable) and in the presence of a desiccant like P₂O₅.

Question: After recrystallization, the yield is extremely low. How can I improve it?

Potential Causes:

  • Inappropriate Solvent Choice: The compound might be too soluble in the chosen recrystallization solvent, even at low temperatures.

  • Excessive Solvent Volume: Using too much solvent will keep a significant portion of the product dissolved in the mother liquor.

  • Premature Crystallization: If the solution cools too rapidly, fine crystals or an amorphous solid can form, which are difficult to filter and wash effectively.

  • Incomplete Crystallization: Insufficient cooling time or temperature can leave a substantial amount of product in solution.

Solutions:

  • Optimize the Solvent System: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures. For a hydrochloride salt of an amino acid, polar protic solvents or their mixtures are often effective.

    • Single Solvent: Experiment with alcohols like methanol, ethanol, or isopropanol.

    • Solvent/Anti-Solvent System: Dissolve the compound in a minimal amount of a good solvent (e.g., water or methanol) at an elevated temperature. Then, slowly add a miscible anti-solvent (e.g., isopropanol, acetone, or ethyl acetate) until the solution becomes faintly turbid. Reheat to clarify and then allow to cool slowly.[1]

  • Minimize Solvent Volume: Use just enough hot solvent to fully dissolve the crude product. Adding the solvent in small portions to the heated mixture is a good practice.

  • Controlled Cooling: Allow the flask to cool slowly to room temperature first, then transfer it to an ice bath or refrigerator for several hours or overnight to maximize crystal formation.[2]

  • Mother Liquor Analysis: Concentrate the mother liquor and analyze it by TLC or HPLC to determine how much product was lost. If a significant amount remains, consider a second crop of crystals or re-evaluate the solvent system.

Question: My HPLC or NMR analysis shows persistent impurities even after multiple purification attempts. What are these impurities and how do I remove them?

Potential Causes:

  • Starting Material Carryover: Unreacted starting materials from the synthesis.

  • Reaction By-products: These can include "condensation impurities" which may have similar polarities to the desired product, making them difficult to remove by standard recrystallization.[3]

  • Enantiomeric Impurity: The presence of the undesired (S)-enantiomer.

  • Reagent Contamination: Impurities from reagents used in the synthesis or workup.

Solutions:

  • Identify the Impurity: If possible, use techniques like LC-MS to identify the mass of the impurity, which can provide clues to its structure. Compare the impurity's retention time or spectral data with those of known starting materials and potential by-products.

  • Chromatographic Purification: When recrystallization fails, chromatography is the next logical step.

    • Ion-Exchange Chromatography: This is particularly effective for separating compounds based on charge. Since the product is an amino acid, it can be purified on a cation or anion exchange resin to remove neutral or oppositely charged impurities.[1][4]

    • Reversed-Phase Chromatography (RPC): For less polar impurities, preparative HPLC using a C18 column can be effective.

  • pH Adjustment and Extraction: The zwitterionic nature of the free amino acid can be exploited.[5][6] Convert the hydrochloride salt back to the freebase with a mild base (e.g., NaHCO₃). The freebase may have different solubility properties, allowing for selective extraction of impurities into an organic solvent while the zwitterionic product remains in the aqueous phase (or vice-versa, depending on the impurity). The product can then be re-isolated as the hydrochloride salt.

  • Chiral Purity: To remove the undesired enantiomer, chiral HPLC or diastereomeric recrystallization is required. The latter involves reacting the racemic mixture with a chiral resolving agent to form diastereomers, which can then be separated by standard crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques to assess the purity of this compound?

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing chemical purity.[7]

  • Purity Analysis: A reversed-phase C18 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is standard. Detection is typically done by UV spectroscopy.

  • Chiral Purity: Enantiomeric purity must be determined using a chiral stationary phase (CSP). Polysaccharide-based columns are often effective for separating chiral amines.[8][9]

  • Structural Confirmation: Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy is essential to confirm the chemical structure and identify any structural impurities.[5] Mass Spectrometry (MS) confirms the molecular weight.

Analytical Method Purpose Typical Conditions
Reversed-Phase HPLC Chemical Purity (%)Column: C18, 4.6 x 150 mm, 5 µm; Mobile Phase: Gradient of Acetonitrile/Water with 0.1% TFA; Detection: UV at ~220 nm
Chiral HPLC Enantiomeric Purity (% ee)Column: Chiral Stationary Phase (e.g., Chiralpak IA, IB); Mobile Phase: Heptane/Ethanol with an additive (e.g., TFA or DEA); Detection: UV at ~220 nm
¹H NMR Structural ConfirmationSolvent: D₂O or DMSO-d₆; Provides information on proton environment and presence of impurities.
LC-MS Impurity IdentificationCouples HPLC separation with mass spectrometry to determine the molecular weight of unknown peaks.[10]

Q2: How should I select a solvent for recrystallization?

Solvent selection is critical and should be done systematically. Start by testing the solubility of your crude product in a range of solvents with varying polarities at room temperature and with heating.

  • Good Candidates: Solvents that show poor solubility at room temperature but high solubility when heated. For this hydrochloride salt, consider water, methanol, ethanol, and isopropanol.

  • Anti-Solvent Candidates: Solvents in which the compound is poorly soluble even when hot. These are used in combination with a "good" solvent. Examples include ethyl acetate, acetone, and diethyl ether.

  • Avoid: Solvents in which the compound is highly soluble at room temperature (you won't get good recovery) or insoluble even when hot (it won't dissolve).

Q3: My compound appears pure by ¹H NMR, but HPLC shows a small impurity peak. Should I be concerned?

Yes. ¹H NMR is excellent for structural elucidation but is generally less sensitive than HPLC for quantitative purity analysis, especially for impurities below the 1-5% level. HPLC can often detect impurities at levels of 0.1% or lower.[7] For pharmaceutical applications, even small impurities must be identified and controlled. The impurity could be an isomer or a compound with a strong UV chromophore that appears significant in HPLC despite its low concentration. Further investigation using LC-MS is recommended.

Q4: What is the typical workflow for purifying a crude batch of this compound?

The following diagram illustrates a standard decision-making workflow for the purification of this compound.

PurificationWorkflow cluster_start Initial State cluster_main_path Primary Purification cluster_analysis Purity Assessment cluster_end Final Product cluster_troubleshoot Secondary Purification (If Needed) Crude Crude Product (Post-Synthesis) Recrystallization Recrystallization (e.g., MeOH/IPA) Crude->Recrystallization Dissolve in hot solvent, cool to crystallize Analysis Purity Check (HPLC, Chiral HPLC, NMR) Recrystallization->Analysis Isolate & Dry Solid PureProduct Pure Compound (>99% Purity, >99% ee) Analysis->PureProduct Purity OK Chromatography Column Chromatography (Ion-Exchange or Prep-HPLC) Analysis->Chromatography Chemical Purity Issue ChemTreat Chemical Treatment (e.g., pH adjustment, extraction) Analysis->ChemTreat Specific Impurities (e.g., starting material) Chromatography->Analysis Re-evaluate Purity ChemTreat->Recrystallization Re-isolate & Purify

Caption: Decision workflow for purification.

Experimental Protocols

Protocol 1: Recrystallization from a Methanol/Isopropanol System

This protocol describes a common solvent/anti-solvent method for purifying the title compound.

  • Dissolution: Place the crude this compound (e.g., 5.0 g) in an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

  • Heating: Heat the flask in a water bath to approximately 60-70 °C.

  • Solvent Addition: Add hot methanol dropwise while stirring until the solid is completely dissolved. Use the absolute minimum amount of solvent required.

  • Anti-Solvent Addition: While still hot, slowly add isopropanol (the anti-solvent) dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few more drops of hot methanol to re-dissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin.

  • Chilling: Once at room temperature, place the flask in an ice bath (0-4 °C) for at least 2 hours to maximize crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold isopropanol to remove any residual mother liquor.

  • Drying: Dry the purified crystals under high vacuum at 40-50 °C until a constant weight is achieved.

References

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses. Retrieved from [Link]

  • Google Patents. (2021). CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2, 4, 5-trifluorophenyl) butyric acid.
  • Medicines for All Institute (M4ALL). (2019). PROCESS DEVELOPMENT REPORT. Retrieved from [Link]

  • Belov, F., Villinger, A., & von Langermann, J. (2022). Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid]. Acta Crystallographica Section E: Crystallographic Communications, E78, 33–35. Available from: [Link]

  • Bock, K., Lundt, I., & Pedersen, C. (1983). Synthesis of S- and R-4-Amino-3-hydroxybutyric Acid (GABOB). Acta Chemica Scandinavica, 37b, 341-344. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) (R)-Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid]. Retrieved from [Link]

  • Google Patents. (2014). CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives.
  • Nakano, T., & Ozawa, T. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Nutrients, 14(14), 2849. Available from: [Link]

  • ResearchGate. (2017). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Retrieved from [Link]

  • Biochain. (2023). Tips For Antibody Purification Troubleshooting. Retrieved from [Link]

  • ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Prevention of Racemization in Chiral Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for chiral amino acid synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are committed to maintaining the stereochemical integrity of their molecules. Racemization, the conversion of an enantiomerically pure compound into a mixture of enantiomers, is a critical challenge in peptide synthesis and the creation of chiral drugs.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you prevent racemization in your experiments.

I. Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a problem in amino acid synthesis?

A: Racemization is the process that converts a chiral molecule from a single enantiomer into a mixture of both enantiomers, often resulting in a 50:50 (racemic) mixture.[3] In the context of drug development and peptide synthesis, the biological activity of a molecule is often dependent on its specific 3D stereochemistry. One enantiomer may be therapeutically active while the other could be inactive or even cause harmful side effects.[2] Therefore, preventing racemization is crucial to ensure the safety and efficacy of the final product.

Q2: What are the primary causes of racemization during peptide coupling?

A: Racemization during peptide bond formation is primarily caused by the activation of the carboxylic acid group of the amino acid.[1][4] This activation makes the α-proton more acidic and susceptible to abstraction by a base. The resulting planar enolate intermediate can be protonated from either side, leading to a loss of stereochemical purity.[4][5] Key factors that promote racemization include the choice of coupling reagent, the strength and concentration of the base used, high reaction temperatures, and the nature of the amino acid's protecting groups and side chain.[1][6]

Q3: Which amino acids are most susceptible to racemization?

A: Amino acids with side chains that can stabilize the enolate intermediate are more prone to racemization. Histidine (His) and Cysteine (Cys) are notoriously susceptible to racemization.[7][8] Serine (Ser) can also be problematic.[1][6] Additionally, amino acids with strong electron-withdrawing groups near the chiral center are more likely to racemize.[9]

Q4: Can you recommend a general set of conditions to minimize racemization?

A: For a standard coupling reaction, the following conditions are a good starting point to minimize racemization:

  • Coupling Reagents and Additives: Use a carbodiimide like DIC in combination with a racemization-suppressing additive such as OxymaPure or HOBt.[4][6]

  • Base: If a base is necessary, opt for a sterically hindered and weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine, and use the minimum amount required.[6]

  • Temperature: Perform the coupling reaction at or below room temperature (0°C to 25°C).[5][6]

  • Solvent: Aprotic polar solvents like DMF are common, but for certain systems, less polar solvents might be advantageous.[10]

II. Troubleshooting Guide: Diagnosing and Solving Racemization Issues

This section provides a structured approach to troubleshooting when you detect racemization in your product.

Issue 1: Significant Racemization Detected in the Final Peptide
Possible Cause Troubleshooting Steps & Rationale
Inappropriate Coupling Reagent/Additive Combination Analysis: Certain coupling reagents, especially uronium/aminium salts like HBTU or HATU when used with strong bases, can accelerate racemization. The absence of an additive like HOBt or Oxyma allows the activated amino acid to exist long enough for racemization to occur.[1][6] Solution: 1. Introduce an Additive: Always use coupling reagents in combination with a racemization suppressant. OxymaPure is a highly effective and non-explosive alternative to HOBt and HOAt.[4] These additives react with the activated amino acid to form an active ester that is more resistant to racemization.[1] 2. Switch Coupling Reagent: If racemization persists, consider switching to a phosphonium-based reagent like PyBOP in the presence of an additive.[6] Alternatively, using pre-formed active esters, such as OPfp esters, can reduce the risk of racemization during coupling.[4]
Excessive Base Strength or Concentration Analysis: Strong bases like N,N-diisopropylethylamine (DIEA) readily abstract the α-proton of the activated amino acid, leading to the formation of a planar enolate intermediate, which is the primary pathway for racemization.[4][6] Solution: 1. Change the Base: Replace DIEA with a weaker, sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[6] 2. Reduce Base Equivalents: Use the minimum amount of base necessary, typically one equivalent if you are starting with an amino acid salt.[6] For carbodiimide-mediated couplings without amino acid salts, it may be possible to omit the base entirely.[4]
Elevated Reaction Temperature Analysis: Higher temperatures increase the rate of all chemical reactions, including the undesired racemization pathway.[5][6] Solution: 1. Lower the Temperature: Conduct the coupling reaction at 0°C. If the reaction is too slow, allow it to slowly warm to room temperature. Avoid heating the reaction unless absolutely necessary.[4] 2. Microwave Synthesis Consideration: For microwave-assisted peptide synthesis, reducing the temperature setpoint can help mitigate racemization.[6]
Inadequate Protecting Group Strategy Analysis: The nature of the N-terminal protecting group and side-chain protecting groups can influence the rate of racemization. Urethane-based protecting groups like Fmoc and Boc are generally good at suppressing racemization.[4] However, for particularly sensitive amino acids like Histidine and Cysteine, side-chain protection is critical.[7][8] Solution: 1. His-Residues: Protect the imidazole nitrogen of Histidine. The benzyloxymethyl (Bom) group attached to the tau-nitrogen is very effective at suppressing racemization.[8] 2. Cys-Residues: For Cysteine, using acid-labile S-protecting groups like 4,4′-dimethoxydiphenylmethyl (Ddm) or 4-methoxybenzyloxymethyl (MBom) can significantly reduce racemization compared to the more common Trityl (Trt) group, especially when using phosphonium or uronium reagents.[11]
Logical Flow for Troubleshooting Racemization

G start Racemization Detected (> acceptable limit) check_reagents Review Coupling Reagents and Additives start->check_reagents check_base Evaluate Base Type and Concentration check_reagents->check_base Optimal implement_additive Action: Add/Change Additive (e.g., Oxyma, HOBt) check_reagents->implement_additive Suboptimal? check_temp Assess Reaction Temperature check_base->check_temp Optimal change_base Action: Switch to Weaker Base (e.g., NMM, Collidine) check_base->change_base Too Strong/Concentrated? check_pg Examine Protecting Group Strategy check_temp->check_pg Optimal lower_temp Action: Reduce Temperature (e.g., to 0°C) check_temp->lower_temp Too High? optimize_pg Action: Optimize Side-Chain Protecting Group check_pg->optimize_pg Sensitive Residue? reanalyze Re-run Experiment and Analyze Product Purity implement_additive->reanalyze change_base->reanalyze lower_temp->reanalyze optimize_pg->reanalyze reanalyze->start Issue Persists success Racemization Suppressed reanalyze->success Problem Solved

Caption: A decision tree for systematic troubleshooting of racemization.

III. Experimental Protocols

Protocol 1: General Low-Racemization Peptide Coupling using DIC/Oxyma

This protocol is a robust starting point for minimizing racemization during the coupling of most amino acids.

Materials:

  • N-α-Fmoc protected amino acid

  • Peptide-resin with a free N-terminal amine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), for washing

  • Nitrogen or Argon for inert atmosphere

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

  • Amino Acid Activation:

    • In a separate vial, dissolve 3 equivalents of the N-α-Fmoc protected amino acid and 3 equivalents of OxymaPure in a minimal amount of DMF.

    • Add 3 equivalents of DIC to this solution.

    • Allow the activation to proceed for 1-2 minutes at room temperature.

  • Coupling:

    • Drain the DMF from the swollen resin.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Washing:

    • Drain the reaction mixture.

    • Wash the resin thoroughly with DMF (3 times) and then with DCM (3 times) to remove any unreacted reagents and byproducts.

  • Completion Check: Perform a Kaiser test to ensure the coupling reaction has gone to completion. If the test is positive (blue beads), a second coupling may be necessary.

Protocol 2: Chiral Purity Analysis by HPLC

It is essential to have a reliable method to quantify the extent of racemization.

Methodology:

  • Sample Preparation: Cleave a small amount of the peptide from the resin and prepare a solution of the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a chiral column. Astec CHIROBIOTIC® T columns are effective for underivatized amino acids.[12]

  • Mobile Phase: A common mobile phase system for chiral amino acid analysis is a mixture of water, methanol, and a small amount of acid (e.g., acetic or formic acid) or base to control ionization.

  • Analysis:

    • Inject the sample onto the chiral column.

    • The two enantiomers will have different retention times, allowing for their separation and quantification.

    • Run standards of both the L- and D-isomers of the amino acid to confirm peak identity.

  • Quantification: Integrate the peak areas of the two enantiomers to determine the enantiomeric excess (%ee) and thus the extent of racemization.

Workflow for Synthesis and Chiral Analysis

G cluster_synthesis Peptide Synthesis cluster_analysis Post-Synthesis Analysis a Resin Swelling b Fmoc Deprotection a->b c Amino Acid Activation (Low-Racemization Protocol) b->c d Coupling Reaction c->d e Washing d->e f Repeat Cycle e->f g Peptide Cleavage & Purification f->g Final Cycle Complete h Chiral HPLC Analysis g->h i Quantify Enantiomers h->i j Assess Racemization Level i->j

Caption: Workflow from synthesis to chiral purity validation.

IV. References

  • Understanding ring-closing and racemization to prepare α-amino acid NCA and NTA monomers: a DFT study. (2021). RSC Publishing. [Link]

  • Peptide Synthesis Using Unprotected Amino Acids. (2021). ChemRxiv. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. [Link]

  • Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. (2013). PMC - NIH. [Link]

  • Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. (2023). Creation.com. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. [Link]

  • Racemization in peptide synthesis. (2016). Slideshare. [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). NIH. [Link]

  • Lecture 16 Protecting groups and racemization of Amino Acids. (2021). YouTube. [Link]

  • Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. (2023). MDPI. [Link]

  • Peptide racemization & Tautomerism: Advantage & difficulty & application of this idea for Ibuprofen. (2020). YouTube. [Link]

  • Α-amino acid racemization method. (2015). Google Patents.

  • Base-Catalyzed Racemization of Peptide Active Esters. (1965). ACS Publications. [Link]

  • Heat of Dilution and Racemization of Chiral Amino Acid Solutions. (2024). ResearchGate. [Link]

Sources

Technical Support Center: A Guide to Overcoming Low Yields in Peptide Synthesis with Sterically Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of solid-phase peptide synthesis (SPPS), particularly when encountering the challenges posed by sterically hindered amino acids. Here, we provide in-depth, evidence-based answers to common questions, detailed troubleshooting protocols, and a foundational understanding of the chemical principles at play. Our goal is to empower you with the knowledge and techniques to optimize your synthetic outcomes.

I. The Challenge of Steric Hindrance in Peptide Synthesis

Solid-phase peptide synthesis has revolutionized the way we create peptides for research and therapeutic applications.[1][2] The process involves a stepwise addition of amino acids to a growing peptide chain anchored to a solid support.[1] However, the efficiency of this process can be significantly hampered by the incorporation of sterically hindered amino acids, such as valine, isoleucine, and α,α-disubstituted amino acids.[3][4] The bulky side chains of these residues can physically obstruct the approach of the incoming activated amino acid, leading to slow and incomplete coupling reactions.[4] This often results in low yields of the desired peptide and an increased prevalence of deletion sequences and other impurities.[5]

Furthermore, sequences rich in hydrophobic and sterically demanding amino acids are prone to forming secondary structures, like β-sheets, on the solid support. This aggregation can cause the resin to shrink and render the growing peptide chain inaccessible to reagents, effectively halting the synthesis. This guide will address these challenges head-on, providing you with a comprehensive toolkit of strategies to enhance your success rate with these "difficult" sequences.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Coupling Failures and Incomplete Reactions

Q1: My coupling reaction with a sterically hindered amino acid is incomplete, even after extending the reaction time. What are the primary causes and immediate solutions?

Incomplete coupling is a classic problem when dealing with sterically hindered residues. The primary cause is the reduced accessibility of the N-terminal amine of the growing peptide chain to the activated carboxyl group of the incoming amino acid.[4]

Immediate Troubleshooting Steps:

  • Double Coupling: Repeat the coupling step with a fresh portion of the activated amino acid and coupling reagents. This can often drive the reaction to completion.[6]

  • Increase Reagent Excess: While a 3- to 5-fold excess of amino acid and coupling reagents is standard, for difficult couplings, increasing this to a 5- to 10-fold excess can be beneficial.

  • Switch to a More Potent Coupling Reagent: If you are using a standard carbodiimide-based activator like DCC or DIC, switching to a more potent uronium or phosphonium salt-based reagent is highly recommended.[4][7][8]

Q2: Which coupling reagent is the most effective for a particularly challenging coupling involving a sterically hindered amino acid?

The choice of coupling reagent is critical for the success of peptide synthesis, especially with difficult sequences.[7] While standard reagents like HBTU and TBTU are effective for many couplings, more challenging ones require more powerful activators.[7][8]

Coupling ReagentClassKey Advantages for Hindered Couplings
HATU Uronium SaltHighly reactive due to the presence of the HOAt moiety. Often considered the gold standard for difficult couplings, including N-methylated amino acids.[7][9]
HCTU Uronium SaltThe 6-chloro-HOBt leaving group enhances reactivity, making it a powerful and cost-effective alternative to HATU.[7]
COMU Uronium SaltBased on OxymaPure, it offers reactivity comparable to HATU but with improved safety and solubility profiles.[1][7][10] It's also well-suited for microwave-assisted synthesis.[7]
PyAOP Phosphonium SaltA highly effective reagent for sterically hindered couplings, showing excellent results in difficult sequences.[4]
Amino Acid Fluorides Acid HalideThese are highly reactive species particularly suited for coupling α,α-disubstituted amino acids.[3][7]

Expert Recommendation: For most difficult couplings, HATU or COMU are excellent first choices. Their high reactivity can overcome significant steric barriers.

Q3: I'm observing signs of peptide aggregation on the resin (e.g., shrinking resin, poor swelling). How can I improve solubility and reaction efficiency?

Peptide aggregation is a major cause of synthetic failure, especially for hydrophobic and sterically hindered sequences.[2] The formation of inter- and intra-chain hydrogen bonds leads to the collapse of the peptide-resin matrix, preventing efficient diffusion of reagents.

Strategies to Mitigate Aggregation:

  • Chaotropic Salts: Adding chaotropic salts like LiCl or KSCN to the coupling and deprotection solutions can disrupt secondary structures.[5]

  • Solvent Choice: N-Methylpyrrolidone (NMP) and dimethyl sulfoxide (DMSO) have better solvating properties than the more commonly used dimethylformamide (DMF) and can help to break up aggregates.[1]

  • Low-Substitution Resins: Using a resin with a lower initial loading (0.1-0.4 mmol/g) increases the distance between peptide chains, reducing the likelihood of inter-chain aggregation.[8]

  • Backbone Protection: Incorporating backbone-protecting groups like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) on specific amino acid residues can effectively disrupt hydrogen bonding and prevent aggregation.

Q4: Is it advisable to use elevated temperatures to drive difficult couplings to completion, and what are the potential risks?

Elevating the reaction temperature can significantly increase the rate of coupling for sterically hindered amino acids by providing the necessary activation energy and disrupting secondary structures.[5][8] Microwave peptide synthesizers utilize this principle to accelerate synthesis.[11]

Recommendations and Precautions:

  • Temperature Range: A moderate increase to 35-50°C is often effective.[8]

  • Risk of Racemization: The primary risk of elevated temperatures is an increased rate of racemization, especially for sensitive amino acids like Cys and His.[1]

  • Side Reactions: For amino acids like Asp and Gln, higher temperatures can promote side reactions such as aspartimide formation and dehydration.[8][12]

  • Controlled Application: It is best to apply heat for short intervals or to use it selectively for known difficult couplings rather than throughout the entire synthesis.[8]

Section 2: Side Reactions and Impurity Formation

Q5: My final product analysis shows a significant amount of deletion sequences. What are the most effective ways to prevent this?

Deletion sequences arise from incomplete coupling reactions. When a coupling fails, the unreacted N-terminal amine is available to react in the next cycle, resulting in a peptide that is missing one amino acid.

Prevention Strategies:

  • Capping: After the coupling step, treat the resin with an acetylating agent like acetic anhydride. This will permanently block any unreacted amines, preventing them from participating in subsequent coupling steps.[8][13] Capped sequences are also easier to separate during purification.

  • Monitoring of Coupling Reactions: Use a qualitative test like the ninhydrin (Kaiser) test to check for the presence of free primary amines after each coupling step. A positive test indicates an incomplete reaction, and a second coupling should be performed.[8]

  • Optimized Coupling Protocols: Employing the strategies mentioned in Section 1, such as using more potent coupling reagents and optimizing reaction conditions, is the most direct way to prevent incomplete couplings in the first place.

Q6: How can I minimize the risk of aspartimide formation, especially in sequences containing Asp-Gly or Asp-Ser motifs?

Aspartimide formation is a common side reaction where the side-chain carboxyl group of an aspartic acid residue attacks the backbone amide, forming a cyclic imide.[14] This can lead to racemization and the formation of β-aspartyl peptides upon ring-opening.[14]

Mitigation Techniques:

  • Protecting Group Strategy: Using more sterically hindered protecting groups for the Asp side chain, such as 3-methyl-pent-3-yl (Mpe) or 2,4-dimethyl-3-pentyl, can reduce the likelihood of cyclization.[12][15]

  • Backbone Protection: Introducing a backbone-protecting group (Dmb or Hmb) on the nitrogen of the amino acid following the Asp residue can prevent aspartimide formation.[15]

  • Modified Deprotection Conditions: Adding a small amount of an acid scavenger like HOBt to the piperidine solution used for Fmoc deprotection can help to suppress this side reaction.[14]

Q7: My peptide sequence is prone to diketopiperazine formation at the N-terminus. What strategies can I employ to prevent this?

Diketopiperazine formation is the cyclization of the N-terminal dipeptide, which cleaves the peptide from the resin. This is particularly common when the second or third amino acid is proline or glycine.[14]

Prevention Methods:

  • Use of 2-Chlorotrityl Chloride (2-CTC) Resin: The steric bulk of the 2-CTC linker significantly inhibits the cyclization reaction.[14]

  • Dipeptide Coupling: Couple the second and third amino acids as a pre-formed dipeptide unit. This bypasses the vulnerable dipeptide-resin intermediate.[14]

  • N-Trityl Protection: Use an N-trityl protected amino acid in the second position. The bulky trityl group prevents cyclization.[14]

Q8: What are the best practices for selecting side-chain protecting groups for sterically hindered amino acids?

The choice of side-chain protecting groups is fundamental to the success of SPPS. They must be stable throughout the synthesis and removable during the final cleavage step without causing side reactions.[12][16]

Key Considerations:

  • Orthogonality: Ensure that the side-chain protecting groups are stable to the conditions used for Nα-Fmoc removal (i.e., piperidine).[12][16]

  • Steric Hindrance: For amino acids adjacent to a sterically hindered residue, it may be beneficial to use a more labile protecting group if cleavage is a concern.

  • Minimizing Side Reactions: For residues like Trp, Cys, and Met, ensure that appropriate scavengers are used during the final cleavage to prevent alkylation by carbocations generated from the cleavage of other protecting groups.[16]

Section 3: Advanced Strategies for "Difficult" Peptides

Q9: When and how should I incorporate pseudoproline dipeptides into my synthesis?

Pseudoproline dipeptides are derivatives of Ser or Thr where the side-chain hydroxyl group is cyclized with the backbone nitrogen to form an oxazolidine ring. This "kink" in the peptide backbone effectively disrupts the formation of secondary structures that lead to aggregation.

Guidelines for Use:

  • When to Use: Incorporate a pseudoproline dipeptide approximately every 6-8 residues in a sequence known to be prone to aggregation. They are particularly useful in long or hydrophobic peptides.

  • How to Use: Pseudoproline dipeptides are commercially available and are coupled as a single unit using standard coupling protocols. The oxazolidine ring is stable throughout the synthesis and is readily cleaved during the final TFA treatment to yield the native Ser or Thr residue.

Q10: What are Dmb- and Hmb-protected amino acids, and what is their role in synthesizing challenging sequences?

2,4-dimethoxybenzyl (Dmb) and 2-hydroxy-4-methoxybenzyl (Hmb) are backbone-protecting groups that are attached to the amide nitrogen of an amino acid. Similar to pseudoprolines, they act as "structure breakers" by preventing the formation of inter-chain hydrogen bonds that cause aggregation.

Key Features:

  • Broad Applicability: Unlike pseudoprolines, which are limited to Ser and Thr, Dmb/Hmb protection can be applied to other amino acids, most commonly glycine.

  • Coupling to the Protected Residue: A significant challenge is coupling the next amino acid to the sterically hindered secondary amine of the Dmb/Hmb-protected residue. This often requires more forcing conditions, such as elevated temperatures or the use of amino acid fluorides.

Q11: For extremely long or exceptionally difficult peptides, are there alternative synthetic strategies to consider?

For peptides that are beyond the practical limits of standard linear SPPS (typically >50 amino acids), fragment-based approaches are often more successful.

Alternative Approaches:

  • Native Chemical Ligation (NCL): This powerful technique involves the synthesis of shorter, protected peptide fragments, which are then purified and "ligated" together in solution. The reaction occurs between a C-terminal thioester of one fragment and an N-terminal cysteine of another, forming a native peptide bond. This approach allows for the synthesis of very large peptides and proteins.[2]

III. Protocols and Methodologies

Protocol 1: Standard HATU Coupling for a Sterically Hindered Amino Acid

This protocol is designed for a manual coupling reaction on a 0.1 mmol scale.

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Activation Mixture: In a separate vial, dissolve the Fmoc-protected sterically hindered amino acid (0.5 mmol, 5 eq), HATU (0.5 mmol, 5 eq), and HOAt (0.5 mmol, 5 eq) in DMF.

  • Activation: Add DIPEA (1.0 mmol, 10 eq) to the activation mixture and vortex for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin and shake at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended overnight.

  • Monitoring: Perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step (double coupling).

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (5x) and DCM (3x) to prepare for the next cycle.

Protocol 2: Capping Unreacted Amines

This protocol is performed after a coupling step where incomplete reaction is suspected.

  • Resin Preparation: After the coupling reaction, wash the resin with DMF (3x).

  • Capping Solution: Prepare a solution of acetic anhydride/DIPEA/DMF (1:2:7 v/v/v).

  • Capping Reaction: Add the capping solution to the resin and shake for 30 minutes at room temperature.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to prepare for the next deprotection step.

IV. Data and Visualization

Diagram 1: The Challenge of Steric Hindrance

StericHindrance cluster_peptide Peptide on Resin cluster_reagent Incoming Reagent Peptide Growing Peptide Chain N_Terminus N-Terminal Amine (Sterically Hindered) Peptide->N_Terminus ... Activated_AA Activated Amino Acid (Bulky Side Chain) Activated_AA->N_Terminus Difficult Coupling (Low Yield)

Caption: Steric clash between bulky side chains impedes peptide bond formation.

Diagram 2: Strategy to Overcome Aggregation

AggregationSolution cluster_solutions Mitigation Strategies Problem Peptide Aggregation on Resin Solvents Use NMP or DMSO Problem->Solvents Disrupts H-Bonds Backbone_Mod Incorporate Pseudoprolines or Dmb/Hmb Groups Problem->Backbone_Mod Breaks Secondary Structure Resin_Choice Use Low-Substitution Resin Problem->Resin_Choice Reduces Inter-chain Interactions Outcome Improved Solvation & Increased Yield Solvents->Outcome Backbone_Mod->Outcome Resin_Choice->Outcome

Sources

Identifying and minimizing side reactions in the synthesis of beta-amino acids

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Identifying and Minimizing Side Reactions

Welcome to the technical support center for β-amino acid synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing these valuable molecules. β-amino acids are critical building blocks for peptidomimetics, pharmaceuticals, and various bioactive compounds, but their synthesis is often plagued by side reactions that can compromise yield, purity, and stereochemical integrity.[1][2]

This resource moves beyond standard protocols to provide in-depth troubleshooting advice, mechanistic explanations, and field-proven strategies to help you anticipate, identify, and overcome common synthetic challenges.

Core Synthetic Strategies and Associated Challenges

The synthesis of β-amino acids can be approached through several pathways, each with a unique profile of potential side reactions. Understanding these pathways is the first step in troubleshooting. The three most common strategies are:

  • Arndt-Eistert Homologation: This classic method extends an α-amino acid to its β-homolog via a diazoketone intermediate, which undergoes a Wolff rearrangement.[3][4] The primary challenges here revolve around the stability of the diazoketone and the reactivity of the resulting ketene.

  • Conjugate (Michael) Addition: This approach involves the 1,4-addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound.[5][6] Key challenges include ensuring regioselectivity (1,4- vs. 1,2-addition), controlling stereochemistry, and preventing polymerization.

  • Mannich-Type Reactions: These are powerful three-component reactions that couple an aldehyde, an amine, and an enolizable carbonyl compound (like a ketene silyl acetal) to directly form a β-amino carbonyl structure.[7] Success hinges on managing reaction equilibrium and the stability of the intermediate iminium ions.

Below, we address the most persistent side reactions encountered across these methods in a question-and-answer format.

Troubleshooting Guide: Common Side Reactions

Issue 1: Loss of Stereochemical Purity (Epimerization/Racemization)

Q: My chiral HPLC analysis shows a mixture of diastereomers or enantiomers that wasn't present in my starting materials. How can I confirm and prevent epimerization?

A: This is one of the most common and critical issues in amino acid chemistry. The loss of stereointegrity almost always occurs via the formation of a planar enolate intermediate at the α-carbon, which can be protonated from either face.

Mechanism of α-Carbon Epimerization

The acidic proton at the α-carbon (the carbon adjacent to the carbonyl group) is susceptible to abstraction by base. This is particularly problematic during coupling reactions or when using basic conditions for deprotection. The resulting enolate intermediate loses its stereochemical information, and subsequent reprotonation leads to a mixture of stereoisomers.[8]

Epimerization cluster_0 Epimerization at α-Carbon Start R-Stereoisomer (Chiral Center) Enolate Planar Enolate Intermediate (Achiral) Start->Enolate - H⁺ (Proton Abstraction) Base Base (e.g., DIEA, Piperidine) R_Product R-Stereoisomer Enolate->R_Product + H⁺ (Protonation) S_Product S-Stereoisomer Enolate->S_Product + H⁺ (Protonation) Proton Proton Source (e.g., Solvent) Mixture Racemic or Diastereomeric Mixture Wolff_Troubleshooting StartNode Low Yield in Wolff Rearrangement q1 Is the α-diazoketone intermediate clean? StartNode->q1 QuestionNode QuestionNode AnswerNode AnswerNode SolutionNode SolutionNode a1_no Side products from diazomethane reaction. (e.g., insertion into acidic N-H bonds) q1->a1_no No q2 Are you observing polymeric material? q1->q2 Yes s1 Use a safer, alternative homologation method like the Kowalski Ester Homologation. a1_no->s1 a2_yes Ketene dimerization or polymerization is occurring. q2->a2_yes Yes q3 Are rearrangement conditions (thermal, photochemical, metal) optimized? q2->q3 No s2 Ensure the nucleophile (alcohol, water) is present during the rearrangement. Use high dilution. a2_yes->s2 a3_no Inefficient rearrangement leads to carbene side reactions (e.g., C-H insertion). q3->a3_no No s3 Switch catalyst (e.g., Ag₂O, Ag(I) salts). If photochemical, optimize wavelength and temperature. a3_no->s3

Caption: Troubleshooting workflow for the Wolff rearrangement.

Troubleshooting Protocol: Optimizing the Wolff Rearrangement
  • Isolate and Purify the Diazoketone (If Possible):

    • Action: Many α-diazoketones are stable enough for purification by column chromatography on silica gel. [3] * Causality: This ensures that impurities from the diazotization step do not interfere with the rearrangement. Caution: α-diazoketones are potentially explosive; handle with appropriate care.

  • Ensure Efficient Ketene Trapping:

    • Action: The nucleophile (e.g., alcohol for ester formation, water for acid formation) must be present in the reaction mixture during the rearrangement, not added afterward.

    • Causality: Ketenes are highly electrophilic and will rapidly react with themselves (dimerize) or polymerize if a suitable nucleophile is not immediately available to trap them. [3]

  • Optimize the Rearrangement Conditions:

    • Photochemical: Perform the reaction at low temperatures (-78 °C) to improve diastereoselectivity and minimize side reactions of the intermediate ketene. [9] * Metal-Catalyzed: Silver(I) oxide (Ag₂O) is a classic and effective catalyst. If results are poor, consider other silver salts like silver benzoate.

    • Thermal: This can be effective but often requires higher temperatures, which may promote side reactions. It is generally less controlled than photochemical or metal-catalyzed methods.

    • Causality: Each method generates the ketene through slightly different energetic pathways. The choice of method can influence the formation of carbene-derived byproducts, which compete with the desired 1,2-rearrangement. [10]

Issue 3: Regioselectivity Errors in Conjugate Addition

Q: My conjugate addition of an amine to methyl acrylate is giving a significant amount of the 1,2-addition product (amide) instead of the desired β-amino ester.

A: This is a classic case of kinetic vs. thermodynamic control. The 1,2-addition to the carbonyl group is often faster (kinetically favored), but the 1,4-conjugate addition is usually more stable (thermodynamically favored). Your conditions are likely not allowing the reaction to equilibrate to the thermodynamic product.

Mechanism of 1,2- vs. 1,4-Addition

An amine can attack either the electrophilic carbonyl carbon (1,2-addition) or the β-carbon of the double bond (1,4-addition). The 1,2-addition is often reversible, whereas the 1,4-addition is typically irreversible under the same conditions. [11]

Conjugate_Addition Start α,β-Unsaturated Ester + Amine (R₂NH) Pathway1 1,2-Addition (Kinetic Pathway) Start->Pathway1 Pathway2 1,4-Addition (Thermodynamic Pathway) Start->Pathway2 Product1 Tetrahedral Intermediate Pathway1->Product1 Fast, Reversible SideProduct Amide Side Product (Reversible Formation) Product1->SideProduct Collapse SideProduct->Product1 Reverts Product2 Enolate Intermediate Pathway2->Product2 Slower, Irreversible DesiredProduct β-Amino Ester (Stable Product) Product2->DesiredProduct Protonation

Caption: Competing 1,2- (kinetic) and 1,4- (thermodynamic) addition pathways.

Troubleshooting Protocol: Favoring 1,4-Conjugate Addition
  • Lower the Reaction Temperature:

    • Action: Run the reaction at room temperature or below. Avoid heating.

    • Causality: Higher temperatures provide enough energy to overcome the activation barrier for the reverse 1,2-addition, allowing the reaction to equilibrate to the more stable 1,4-adduct. However, very high temperatures can also promote polymerization. Room temperature is often a good starting point.

  • Increase Reaction Time:

    • Action: Allow the reaction to stir for a longer period (e.g., 12-24 hours).

    • Causality: As a thermodynamically controlled process, the reaction needs sufficient time to equilibrate from the initial kinetic product to the final, more stable conjugate addition product. [11]

  • Use a Catalyst:

    • Action: While many aza-Michael additions proceed without a catalyst, mild Lewis acids or specific catalysts can promote the 1,4-addition. For example, copper complexes have been shown to be effective. [6] * Causality: A catalyst can lower the activation energy for the 1,4-pathway, making it more competitive with the 1,2-pathway even under milder conditions.

  • Solvent Choice:

    • Action: Aprotic solvents are generally preferred. If using a protic solvent like an alcohol, it can sometimes participate in the reaction or accelerate the reversibility of the 1,2-addition.

    • Causality: The solvent can influence the stability of the intermediates and transition states for both pathways.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right N-protecting group for my synthesis? A1: The choice is dictated by the "orthogonality" principle—you must be able to remove the N-protecting group without cleaving other protecting groups or the final product from a solid support. The two most common strategies are:

  • Fmoc (Base-labile): Removed with a base like piperidine. It is typically paired with acid-labile side-chain protecting groups (like tBu). This is common in solid-phase synthesis. [12]* Boc (Acid-labile): Removed with a strong acid like TFA. It is often paired with side-chain protecting groups that are cleaved by very strong acids (like HF) or by hydrogenolysis. []* Cbz (Z) (Hydrogenolysis): Removed with H₂/Pd-C. This is useful when you need to avoid both acidic and basic conditions.

Q2: My β-amino acid has a functional side chain (e.g., hydroxyl, carboxyl). What is the most common mistake when handling these? A2: The most common mistake is failing to protect the side-chain functionality, or choosing a side-chain protecting group that is not stable to the conditions used for N-terminal deprotection. For example, if you are using an Fmoc strategy for the N-terminus, you must use an acid-labile protecting group (like t-butyl ether for a hydroxyl group) on the side chain. Failure to do so can lead to side-chain acylation, cyclization, or other unwanted reactions. [14][15] Q3: Can I use the Arndt-Eistert synthesis on an α-amino acid with a sensitive side chain like Cysteine or Tryptophan? A3: It is challenging. The conditions for forming the initial acid chloride can be harsh, and the diazomethane or its alternatives can react with sensitive functional groups. The thiol in Cysteine is particularly problematic as it's nucleophilic and acidic. Tryptophan's indole ring can also be susceptible to reaction under acidic or oxidative conditions. For such cases, it is crucial to use robust side-chain protecting groups and milder activation methods for the carboxylic acid (e.g., mixed anhydrides instead of acid chlorides).

Q4: I am observing β-elimination as a side reaction. What causes this and how can I stop it? A4: β-elimination occurs in residues that have an electron-withdrawing group on the side-chain β-carbon (relative to the amine), such as protected Cysteine (e.g., Cys(Trt)) or phosphorylated Serine. [16]It is most often triggered by base, such as the piperidine used for Fmoc deprotection. The base abstracts the α-proton, and the resulting carbanion eliminates the side-chain group to form a dehydroalanine (DHA) intermediate. To minimize this, you can:

  • Use a less aggressive base for deprotection (e.g., 2% DBU with 2% piperidine in DMF instead of 20% piperidine).

  • Minimize the time the peptide is exposed to basic conditions.

  • Choose a more stable side-chain protecting group for Cysteine if it is the problematic residue.

References
  • Tanaka, Y., Hasui, T., & Suginome, M. (2008). Mannich-type reactions of secondary amines, aldehydes and ketene silyl acetals promoted by catalytic amounts of diarylborinic acid esters. Synlett, 2008(08), 1239-1241. [Link]

  • Enantioselective Synthesis of β-amino acids: A Review. (2015). Organic Chemistry: Current Research. [Link]

  • Broguiere, N., et al. (2018). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 9(10), 934-939. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Singh, P. P., & Kumar, A. (2015). Enantioselective Synthesis of β-amino acids: A Review. Organic Chemistry: Current Research. [Link]

  • Reactions and Mechanisms. Master Organic Chemistry. [Link]

  • Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. [Link]

  • Arndt-Eistert Synthesis. Organic Chemistry Portal. [Link]

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023). Biotage. [Link]

  • Davies, S. G., & Ichihara, O. (1996). Enantioselective synthesis of .beta.-amino acids. 2. Preparation of the like stereoisomers of 2-methyl- and 2-benzyl-3-aminobutanoic acid. The Journal of Organic Chemistry, 61(18), 6126-6131. [Link]

  • The Michael Addition Reaction and Conjugate Addition. (2023). Master Organic Chemistry. [Link]

  • Toth, G., et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(15), 4991. [Link]

  • Arndt–Eistert Reaction for the Synthesis of β-Amino Acids. (2023). ResearchGate. [Link]

  • Ye, T., & McKervey, M. A. (1999). Asymmetric Wolff Rearrangement Reactions with α-Alkylated-α-diazoketones: Stereoselective Synthesis of α-Substituted-β-amino Acid Derivatives. Organic Letters, 1(8), 1295-1297. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • Conjugate Nucleophilic Addition to α,β‑Unsaturated Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • Epimerization of Peptide. SlideShare. [Link]

  • El-Faham, A., & Albericio, F. (2011). Amino Acid-Protecting Groups. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Hughes, A. B. (2005). Synthesis of New β-Amino Acids via 5-Oxazolidinones and the Arndt - Eistert Procedure. Australian Journal of Chemistry, 58(3), 229. [Link]

  • β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. Organic Chemistry Portal. [Link]

  • Enhanced Epimerization of Glycosylated Amino Acids During Solid-Phase Peptide Synthesis. Journal of the American Chemical Society. [Link]

  • Side reactions in peptide synthesis: An overview. Bibliomed. [Link]

  • Wolff rearrangement. Wikipedia. [Link]

  • Recent progress in the chemistry of β-aminoketones. (2022). RSC Publishing. [Link]

  • 1 Protection Reactions. Wiley-VCH. [Link]

  • Han, Y., & Albericio, F. (2014). β-Elimination Side Reactions. Amino Acids, Peptides and Proteins in Organic Synthesis, 1-26. [Link]

  • Wolf Rearrangement Reaction | Step Wise Mechanism Explained. (2022). YouTube. [Link]

  • Magriotis, P. A. (2001). Chemical process synthesis of beta-amino acids and esters. Current organic chemistry, 5(11), 1079–1092. [Link]

  • Al-Dulayymi, J. R., Baird, M. S., & Gerrard, M. E. (1993). Synthesis of β-lactams by photolytic Wolff rearrangement. Journal of the Chemical Society, Perkin Transactions 1, (14), 1667-1672. [Link]

Sources

Technical Support Center: Resolving Poor Solubility Issues During Reaction Workup

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for reaction workup challenges. As a Senior Application Scientist, I've designed this guide to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work. This resource is structured to help you diagnose and solve common solubility problems encountered during the purification of reaction mixtures.

Troubleshooting Guide: Core Principles and FAQs

A reaction "workup" refers to the series of steps required to isolate and purify the product(s) of a chemical reaction.[1][2] This process typically involves liquid-liquid extraction to separate the desired product from unreacted starting materials, catalysts, and byproducts.[1][2] Poor solubility of the target compound or impurities at any stage can complicate this process significantly.

Frequently Asked Questions (FAQs)
Q1: My product seems to have crashed out of solution upon adding the aqueous wash. What should I do?

A1: This is a common issue when the polarity of the solvent system changes abruptly. Your product is likely less soluble in the mixed organic-aqueous environment.

  • Immediate Action:

    • Add more organic solvent: This may help to redissolve the product. Choose the same solvent used for the reaction if possible, or one in which your product is known to be highly soluble.

    • Filter the solid: If adding more solvent is not feasible or doesn't work, you may need to filter the solid. Wash the collected solid with water to remove any water-soluble impurities, and then with a small amount of cold organic solvent to remove organic-soluble impurities. The filtrate should be kept and extracted as planned to recover any dissolved product.

  • Causality and Prevention: This often happens when a reaction is run in a water-miscible solvent like THF or acetonitrile, and water is added directly.[3] To prevent this, consider removing the water-miscible solvent under reduced pressure before the workup.[3] Alternatively, dilute the reaction mixture with a significant volume of a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) before adding the aqueous wash.[3]

Q2: I've formed a persistent emulsion that won't separate. How can I break it?

A2: Emulsions are dispersions of one liquid in another, immiscible liquid, and are common when the two phases have similar densities or when surfactants are present.[4][5]

  • Troubleshooting Steps:

    • Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, emulsions will break on their own.[6]

    • "Salting Out": Add a saturated solution of sodium chloride (brine).[1][7] This increases the ionic strength and density of the aqueous layer, which can help to force the separation of the two phases.[1][8]

    • Filtration: Pass the entire mixture through a pad of Celite® or glass wool. This can help to coalesce the dispersed droplets.[7]

    • Change the Solvent: Add a different organic solvent with a significantly different density. For example, if you are using ethyl acetate, adding some dichloromethane may help.

    • Centrifugation: If the volume is manageable, centrifuging the mixture is a very effective way to break an emulsion.

  • Underlying Principle: The "salting out" effect works by reducing the solubility of the organic component in the aqueous phase. The high concentration of salt ties up water molecules, making them less available to solvate the organic molecules, thus promoting phase separation.[1][8]

Q3: My compound is acidic/basic. How can I use pH to my advantage during extraction?

A3: The solubility of acidic and basic compounds is highly dependent on pH. By adjusting the pH of the aqueous phase, you can convert your compound into its charged (salt) form, which will be much more soluble in the aqueous layer.[]

  • For Acidic Compounds (e.g., carboxylic acids, phenols):

    • Wash the organic layer with a basic aqueous solution (e.g., 1 M NaOH, saturated NaHCO₃). This will deprotonate the acidic compound, forming a salt that will be extracted into the aqueous layer.

    • You can then separate the aqueous layer and re-acidify it (e.g., with 1 M HCl) to precipitate your purified acidic compound.

  • For Basic Compounds (e.g., amines):

    • Wash the organic layer with an acidic aqueous solution (e.g., 1 M HCl). This will protonate the basic compound, forming a salt that will be extracted into the aqueous layer.

    • Separate the aqueous layer and re-basify it (e.g., with 1 M NaOH) to recover your purified basic compound.

Visualizing pH Effects on Solubility

The following diagram illustrates how pH adjustment can be used to move an acidic or basic compound between the organic and aqueous phases.

pH_Solubility cluster_acid Acidic Compound (R-COOH) cluster_base Basic Compound (R-NH2) Acid_Org R-COOH (in Organic Layer) Acid_Aq R-COO- Na+ (in Aqueous Layer) Acid_Org->Acid_Aq + NaOH (aq) Acid_Aq->Acid_Org + HCl (aq) Base_Org R-NH2 (in Organic Layer) Base_Aq R-NH3+ Cl- (in Aqueous Layer) Base_Org->Base_Aq + HCl (aq) Base_Aq->Base_Org + NaOH (aq)

Caption: pH-driven liquid-liquid extraction for acidic and basic compounds.

Advanced Troubleshooting and Protocols

Sometimes, simple adjustments are not enough. The following sections provide more detailed protocols for challenging solubility issues.

Dealing with Unexpected Precipitation or "Goo"

Occasionally, an insoluble solid or oily precipitate will form at the interface of the organic and aqueous layers.[10][11] This can trap your product and make separation difficult.

Protocol 1: Managing Interfacial Solids
  • Initial Assessment: Try to determine if the solid is your product or a byproduct. A small sample can be isolated and analyzed (e.g., by TLC or LC-MS).

  • Dilution: Add more of both the organic and aqueous phases. This can sometimes dissolve the precipitate.

  • Three-Phase Extraction: If the solid is insoluble in both layers, proceed with the separation as best as possible. Drain the lower layer, then carefully collect the solid at the interface by filtration. The upper layer can then be drained.

  • Wash and Dry: Wash the collected solid with the aqueous phase to remove water-soluble impurities, followed by a wash with the organic solvent to remove any adsorbed organic-soluble impurities.

  • Drying Agent Treatment: For oily or "gooey" precipitates, after removing the bulk of the aqueous phase, add a large amount of a drying agent like magnesium sulfate (MgSO₄) to the organic layer.[11] The drying agent can absorb the "goo," allowing it to be removed by filtration.[11]

Optimizing Your Solvent System

When your product has poor solubility in common extraction solvents, a more systematic approach to solvent selection is needed.

Protocol 2: Screening for an Effective Co-solvent

A co-solvent is a water-miscible organic solvent that, when added to the system, can increase the solubility of your compound.[12][13]

  • Small-Scale Test: In a small vial, dissolve a small amount of your crude product in your primary organic extraction solvent (e.g., 1 mL of ethyl acetate).

  • Add Water: Add an equal volume of water and shake. Observe for any precipitation.

  • Co-solvent Addition: If precipitation occurs, add a co-solvent (e.g., isopropanol, THF) dropwise while shaking until the solution becomes clear. A 3:1 mixture of chloroform and isopropanol can be a powerful co-solvent system for pulling polar organics out of an aqueous phase.[3]

  • Scale-Up: Use the determined ratio of primary solvent to co-solvent for your bulk extraction. Be aware that the use of a water-miscible co-solvent may increase the amount of water and water-soluble impurities that end up in your organic layer, requiring more extensive washing and drying.

Solvent Properties for Reaction Workup

The choice of solvent is critical for a successful workup. The following table summarizes the properties of common organic solvents used in extractions.

SolventDensity (g/mL)Boiling Point (°C)Water SolubilityNotes
Hexane ~0.6669ImmiscibleGood for non-polar compounds.
Diethyl Ether 0.71356.9 g/100 mLHighly volatile and flammable. Can form peroxides.[14]
Ethyl Acetate 0.90778.3 g/100 mLGood general-purpose solvent. Can be partially soluble in water.[14]
Dichloromethane (DCM) 1.33401.3 g/100 mLDenser than water. Good for a wide range of compounds.[14]
Chloroform 1.49610.8 g/100 mLDenser than water. Similar to DCM but less volatile.[14]
Toluene 0.87111ImmiscibleGood for dissolving aromatic compounds. High boiling point.
Troubleshooting Workflow

This flowchart provides a systematic approach to diagnosing and resolving solubility issues during your reaction workup.

Troubleshooting_Workflow Start Reaction Workup Initiated Problem Poor Solubility Observed? Start->Problem Precipitate Solid Precipitate? Problem->Precipitate Yes Emulsion Emulsion Formed? Problem->Emulsion No Add_Solvent Add more organic solvent Precipitate->Add_Solvent Yes Low_Yield Low Yield in Organic Layer? Emulsion->Low_Yield No Add_Brine Add saturated NaCl (brine) Emulsion->Add_Brine Yes End Continue Workup Low_Yield->End No Check_Aq_Layer Check aqueous layer for product (TLC, LC-MS) Low_Yield->Check_Aq_Layer Yes Resolved_P Problem Resolved Add_Solvent->Resolved_P Dissolves Filter_Solid Filter solid, wash, and combine with main product Add_Solvent->Filter_Solid No Change Resolved_P->End Filter_Solid->End Resolved_E Problem Resolved Add_Brine->Resolved_E Separates Filter_Celite Filter through Celite® Add_Brine->Filter_Celite No Change Resolved_E->End Filter_Celite->End Salt_Out Perform 'salting out' and re-extract Check_Aq_Layer->Salt_Out Product Present Other_Issue Consider other loss mechanisms (volatility, degradation) Check_Aq_Layer->Other_Issue No Product Salt_Out->End Other_Issue->End

Caption: A decision-making flowchart for troubleshooting common workup issues.

References

  • 4.7: Reaction Work-Ups - Chemistry LibreTexts. (2021). Chemistry LibreTexts. [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of Rochester. [Link]

  • Reaction Work-Up I | MIT Digital Lab Techniques Manual. (2010). MIT OpenCourseWare. [Link]

  • Delhaye, L., et al. (2007). Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems. Organic Process Research & Development, 11(6), 1091-1095. [Link]

  • Troubleshooting: The Workup. (n.d.). University of Rochester. [Link]

  • Workup for Polar and Water-Soluble Solvents. (n.d.). University of Rochester. [Link]

  • Reaction Workup Planning: A Structured Flowchart Approach, Exemplified in Difficult Aqueous Workup of Hydrophilic Products. (2025). ResearchGate. [Link]

  • Kumar, L., & Verma, S. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Life (Basel), 12(9), 1335. [Link]

  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (2023). International Journal of Pharmaceutical Sciences Review and Research, 80(1), 18-27. [Link]

  • Any troubleshooting for a reaction work-up? (2023). Reddit. [Link]

  • Tackling emulsions just got easier. (2023). Biotage. [Link]

  • pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY. (2022). Journal of Chemical Technology and Metallurgy, 57(4), 723-729. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Filtration- How to separate insoluble solid from liquid| Chemistry Separation Techniques. (2022). YouTube. [Link]

  • Enhancing Extractions by Salting Out. (2023). LCGC International. [Link]

  • Methods of Removing Soluble Impurities. (2020). YouTube. [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. [Link]

  • Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. (2021). AAPS PharmSciTech, 22(6), 211. [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions. (2022). LCGC International. [Link]

  • Cosolvent. (n.d.). Wikipedia. [Link]

  • General Principles and Strategies for Salting-Out Informed by the Hofmeister Series. (2017). Organic Process Research & Development, 21(9), 1305-1314. [Link]

  • Solubility enhancement techniques: A comprehensive review. (2025). ResearchGate. [Link]

  • Tips & Tricks: Emulsions. (n.d.). University of Rochester. [Link]

Sources

Technical Support Center: Enhancing the Stability of Fmoc-Protected Amino Acid Derivatives During Storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice on maintaining the stability of Fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivatives during storage. Ensuring the integrity of these critical raw materials is paramount for the successful synthesis of high-quality peptides.

Introduction: The Critical Role of Fmoc-Amino Acid Stability

In Fmoc-based solid-phase peptide synthesis, the quality of the final peptide is intrinsically linked to the purity of the building blocks.[1] Degradation of Fmoc-protected amino acids during storage can introduce a host of impurities that are often difficult to remove, leading to lower yields, challenging purifications, and ambiguous biological data. This guide provides a comprehensive overview of the common stability challenges, their underlying chemical mechanisms, and practical solutions to ensure the long-term integrity of your Fmoc-amino acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for Fmoc-protected amino acids?

For long-term storage, it is recommended to store Fmoc-protected amino acid derivatives tightly sealed at 5°C.[2] While they can be stored at room temperature for temporary periods, prolonged exposure to ambient temperatures can accelerate degradation.[2][3] Before opening a refrigerated container, it is crucial to allow it to warm to room temperature to prevent water condensation, as moisture can compromise the stability of the compounds.[2]

Q2: How significant is the impact of minor impurities in Fmoc-amino acids on peptide synthesis?

Even marginal improvements in the purity of Fmoc-amino acids can lead to significant increases in the overall yield of the final peptide.[1] Common impurities include free amino acids, dipeptides, and residual solvents like acetate. Free amino acids can lead to the undesired insertion of multiple amino acid residues, while acetate can act as a capping agent, truncating the peptide chain.[1] Therefore, using high-purity Fmoc-amino acids is a critical first step in successful peptide synthesis.

Q3: Are all Fmoc-amino acid derivatives equally stable?

No, the stability of Fmoc-amino acids can vary significantly depending on the specific amino acid side chain and its protecting group. For instance, derivatives of aspartic acid and glutamine are particularly susceptible to degradation. The following sections will delve into the specific instability issues associated with Fmoc-Asp(OtBu)-OH and Fmoc-Gln(Trt)-OH.

Troubleshooting Guide: Common Stability Issues and Solutions

This section addresses specific degradation pathways for commonly used Fmoc-amino acid derivatives and provides actionable troubleshooting advice.

Issue 1: Degradation of Fmoc-Asp(OtBu)-OH via Aspartimide Formation

Q: I am observing byproducts with the same mass as my target peptide, particularly after incorporating Aspartic Acid. What could be the cause?

This is a classic sign of aspartimide formation. Under basic conditions, such as the piperidine treatment used for Fmoc deprotection, the side chain of an aspartic acid residue can cyclize to form a succinimide intermediate, known as an aspartimide.[4] This intermediate can then reopen to form not only the desired α-aspartyl peptide but also the isomeric β-aspartyl peptide, which is often difficult to separate chromatographically.

The process is initiated by the deprotonation of the backbone amide nitrogen following the aspartic acid residue. This is followed by an intramolecular nucleophilic attack on the side-chain carbonyl carbon of the OtBu-protected aspartate, leading to the formation of the five-membered succinimide ring.

Aspartimide_Formation Peptide_Chain Peptide Chain with Asp(OtBu) Deprotection Piperidine Treatment (Fmoc Deprotection) Peptide_Chain->Deprotection Base Exposure Aspartimide Aspartimide Intermediate (Succinimide Ring) Deprotection->Aspartimide Intramolecular Cyclization Hydrolysis Ring Opening Aspartimide->Hydrolysis Epimerized_Peptide Epimerized α/β-Aspartyl Peptides Aspartimide->Epimerized_Peptide Racemization & Ring Opening Alpha_Peptide Desired α-Aspartyl Peptide Hydrolysis->Alpha_Peptide α-attack Beta_Peptide Isomeric β-Aspartyl Peptide Hydrolysis->Beta_Peptide β-attack

Caption: Aspartimide formation pathway during Fmoc-SPPS.

  • Use Optimized Protecting Groups: Employing alternative side-chain protecting groups for aspartic acid, such as 3-trialkylmethyl esters or 2-benzyloxymethyl (OBno) esters, has been shown to significantly reduce aspartimide formation.[4]

  • Modify Deprotection Conditions: Adding a weak acid, such as formic acid, to the piperidine deprotection solution can help suppress aspartimide formation.[4]

  • Backbone Protection: Utilizing backbone-protecting groups on the amino acid preceding the aspartic acid residue can sterically hinder the cyclization reaction.[5][6]

Issue 2: Degradation of Fmoc-Gln(Trt)-OH via Pyroglutamate Formation

Q: My peptide has an N-terminal Glutamine, and I am observing a mass loss of 17 Da in my final product. What is happening?

This mass loss is characteristic of pyroglutamate formation. N-terminal glutamine residues are prone to intramolecular cyclization to form a pyroglutamyl (pGlu) residue, with the concomitant loss of ammonia.[7] This can also occur with N-terminal glutamic acid, resulting in the loss of a water molecule.[8]

The free N-terminal amine of the glutamine residue attacks the side-chain amide carbonyl, leading to the formation of a five-membered lactam ring and the release of ammonia. This reaction can occur spontaneously, particularly under acidic or neutral conditions and at elevated temperatures.

Pyroglutamate_Formation N_Terminal_Gln Peptide with N-terminal Gln Cyclization Intramolecular Cyclization N_Terminal_Gln->Cyclization Spontaneous or Enzyme-catalyzed Pyroglutamate_Peptide Pyroglutamyl Peptide (+ NH3) Cyclization->Pyroglutamate_Peptide

Caption: Pyroglutamate formation from an N-terminal glutamine residue.

  • N-terminal Acetylation: If the N-terminal amine is not required for biological activity, acetylation of the N-terminus will prevent pyroglutamate formation.[7]

  • Amino Acid Substitution: If permissible for the peptide's function, substituting the N-terminal glutamine with an amino acid that does not cyclize is an effective strategy.

  • pH and Temperature Control: During purification and storage of the final peptide, maintaining a pH around 6 and avoiding high temperatures can minimize the rate of spontaneous pyroglutamate formation.[8]

  • Use of Glutaminyl Cyclase Inhibitors: In cellular contexts, where the conversion can be enzyme-mediated, the use of glutaminyl cyclase inhibitors can be considered.[9]

Experimental Protocols

Protocol 1: HPLC Analysis of Fmoc-Amino Acid Purity

This protocol provides a general method for assessing the chemical purity of Fmoc-protected amino acids.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B 0.1% TFA in acetonitrile
Gradient 20-80% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 265 nm and 301 nm
Temperature Ambient

Procedure:

  • Prepare a stock solution of the Fmoc-amino acid in a suitable solvent (e.g., DMF or acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase.

  • Inject 10-20 µL of the sample onto the HPLC system.

  • Analyze the chromatogram for the presence of impurity peaks. The Fmoc group has a characteristic UV absorbance, which aids in the identification of Fmoc-containing impurities.

Protocol 2: Chiral HPLC Analysis of Fmoc-Amino Acid Enantiomeric Purity

This protocol is designed to determine the enantiomeric excess of Fmoc-protected amino acids.

Parameter Condition
Column Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Lux Cellulose-2)[10]
Mobile Phase Isocratic mixture of hexane and isopropanol with 0.1% TFA (e.g., 90:10 v/v)[11]
Flow Rate 1.0 mL/min
Detection UV at 254 nm[11]
Temperature Ambient

Procedure:

  • Prepare a sample of the Fmoc-amino acid in isopropanol at a concentration of 0.5 mg/mL.[11]

  • Inject 10 µL of the sample onto the chiral HPLC system.[11]

  • Analyze the chromatogram to resolve the D- and L-enantiomers.

  • Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers.

Concluding Remarks

The stability of Fmoc-protected amino acid derivatives is a cornerstone of successful solid-phase peptide synthesis. By understanding the common degradation pathways and implementing the recommended storage and handling procedures, researchers can significantly enhance the quality and reliability of their synthetic peptides. This guide provides a foundation for troubleshooting common stability issues and serves as a practical resource for maintaining the integrity of these essential reagents.

References

  • Merck Millipore. (n.d.). Novabiochem® Enhanced specification Fmoc-amino acids. Retrieved from [Link]

  • Reddit. (2021). How stable are Fmoc amino acids at room temp?. r/Chempros. Retrieved from [Link]

  • Gomes, P. A. C., et al. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry, 13(10), 2893-2897. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Fmoc-Asp(OtBu)-OH [71989-14-5]. Retrieved from [Link]

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Retrieved from [Link]

  • AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]

  • Neumann, K., et al. (2021). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications, 12(1), 1-8. Retrieved from [Link]

  • Agilent. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]

  • Agilent. (n.d.). Amino Acid Analysis: “How-To” Guide. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]

  • Radboud Repository. (2022). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Retrieved from [Link]

  • ACS Publications. (2021). Leveraging Hydrazide as Protection for Carboxylic Acid: Suppression of Aspartimide Formation during Fmoc Solid-Phase Peptide Synthesis. Organic Letters. Retrieved from [Link]

  • ACS Publications. (2021). Effect of ‘pH’ on the Rate of Pyroglutamate Formation in Solution and Lyophilized Solids. Molecular Pharmaceutics. Retrieved from [Link]

  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

  • PubMed. (2007). Inhibition of glutaminyl cyclase alters pyroglutamate formation in mammalian cells. Retrieved from [Link]

  • ResearchGate. (2000). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study. Retrieved from [Link]

Sources

Validation & Comparative

Comparative study of different synthetic pathways to (R)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(R)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride is a chiral β-amino acid that serves as a valuable building block in the synthesis of various pharmaceutically active compounds. Its stereospecific structure, featuring a chiral center at the C3 position and a functionalized aromatic ring, makes it an attractive scaffold for drug design and development. The efficient and stereocontrolled synthesis of this molecule is, therefore, of significant interest to researchers and professionals in the pharmaceutical and fine chemical industries.

This guide provides a comparative analysis of different synthetic pathways to this compound. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a critical evaluation of their respective advantages and limitations. The methodologies discussed encompass enzymatic resolution, and chemo- and biocatalytic asymmetric synthesis, providing a comprehensive overview for researchers selecting a synthetic strategy tailored to their specific needs.

Enzymatic Kinetic Resolution of Racemic Ethyl 3-Amino-3-(4-cyanophenyl)propanoate

Enzymatic kinetic resolution is a powerful and widely used technique for the separation of enantiomers. This method leverages the high stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus resolved. A notable example for the synthesis of the target molecule is the lipase-catalyzed enantioselective N-acylation of racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate.

Causality of Experimental Choices

The choice of Candida antarctica lipase A (CAL-A) is pivotal due to its well-documented high enantioselectivity and broad substrate scope. The enzyme selectively acylates the (S)-enantiomer of the amino ester, leaving the desired (R)-enantiomer untouched. Butyl butanoate serves as both the acyl donor and the solvent, creating a high-concentration environment that drives the reaction forward. The subsequent hydrolysis of the unreacted (R)-amino ester and the acylated (S)-amide under acidic conditions yields the target (R)-amino acid hydrochloride.

Experimental Protocol: Lipase-Catalyzed Resolution

The following protocol is adapted from the work of Forró and Fülöp (2004).[1]

Step 1: Synthesis of Racemic Ethyl 3-Amino-3-(4-cyanophenyl)propanoate (1)

A mixture of 4-cyanobenzaldehyde, malonic acid, and ammonium acetate in ethanol is heated under reflux. The resulting racemic β-amino acid is then esterified using thionyl chloride in ethanol to yield the racemic ethyl ester 1 .

Step 2: Enantioselective N-Acylation (2)

  • To a solution of racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate (1.0 g) in butyl butanoate (10 mL), Candida antarctica lipase A (CAL-A, 0.5 g) is added.

  • The suspension is stirred at room temperature, and the reaction progress is monitored by HPLC.

  • The reaction is stopped at approximately 50% conversion to ensure high enantiomeric excess of the remaining (R)-enantiomer.

  • The enzyme is filtered off, and the solvent is evaporated under reduced pressure.

Step 3: Separation and Hydrolysis (3)

  • The resulting mixture of unreacted (R)-ethyl 3-amino-3-(4-cyanophenyl)propanoate and N-butanoyl-(S)-ethyl 3-amino-3-(4-cyanophenyl)propanoate is separated by column chromatography.

  • The purified (R)-ethyl ester is then hydrolyzed with aqueous hydrochloric acid to yield this compound 3 .

Data Summary
StepProductYieldEnantiomeric Excess (e.e.)
2(R)-ethyl 3-amino-3-(4-cyanophenyl)propanoate~45%>99%
3This compoundHigh>99%
Workflow Diagram

G cluster_0 Racemate Synthesis cluster_1 Enzymatic Resolution cluster_2 Final Product racemate Racemic Ethyl 3-Amino-3- (4-cyanophenyl)propanoate enzyme CAL-A, Butyl Butanoate racemate->enzyme Enantioselective Acylation separation Separation enzyme->separation Mixture of (R)-ester and (S)-amide hydrolysis HCl Hydrolysis separation->hydrolysis (R)-ester product (R)-3-Amino-4-(4-cyanophenyl) butanoic acid hydrochloride hydrolysis->product

Caption: Workflow for Enzymatic Kinetic Resolution.

Asymmetric Hydrogenation of β-Enamino Esters

Catalytic asymmetric hydrogenation represents one of the most efficient methods for the synthesis of chiral molecules. For the preparation of β-amino acids, the asymmetric hydrogenation of β-enamino esters is a particularly attractive route. This approach involves the use of a chiral transition metal catalyst, typically based on rhodium or ruthenium, to stereoselectively reduce the double bond of a prochiral enamino ester.

Mechanistic Considerations

The success of this method hinges on the design of the chiral ligand coordinated to the metal center. Ligands such as DuPhos and BICP have shown excellent performance in the rhodium-catalyzed hydrogenation of β-(acylamino)acrylates.[2] The chiral ligand creates a chiral environment around the metal, which directs the hydrogen addition to one face of the double bond, leading to the formation of one enantiomer in excess. The choice of the N-protecting group on the enamine is also crucial, as it can influence both the reactivity and the stereoselectivity of the reaction.

Proposed Experimental Protocol

Step 1: Synthesis of β-(Acylamino)-β-(4-cyanophenyl)acrylate

4-cyanobenzaldehyde is condensed with an N-acylglycinate derivative to form the corresponding β-(acylamino)acrylate.

Step 2: Asymmetric Hydrogenation

  • The β-(acylamino)acrylate is dissolved in a suitable solvent (e.g., methanol, toluene).

  • A rhodium precursor (e.g., [Rh(COD)₂]BF₄) and a chiral phosphine ligand (e.g., (R,R)-Me-DuPhos) are added to form the active catalyst in situ.

  • The mixture is subjected to hydrogen gas at a specific pressure and temperature.

  • The reaction progress is monitored until completion.

Step 3: Deprotection

  • The resulting N-acyl-β-amino ester is deprotected under acidic or basic conditions to yield the free amino acid, which is then converted to its hydrochloride salt.

Anticipated Performance

Based on analogous transformations, this method is expected to provide high yields and excellent enantioselectivities (>95% e.e.). The operational simplicity and the catalytic nature of the reaction make it highly attractive for large-scale synthesis.

Logical Relationship Diagram

G cluster_0 Substrate Synthesis cluster_1 Asymmetric Hydrogenation cluster_2 Final Product substrate β-(Acylamino)-β- (4-cyanophenyl)acrylate catalyst [Rh]-Chiral Ligand, H₂ substrate->catalyst Stereoselective Reduction product_protected N-Acyl-(R)-3-Amino-4- (4-cyanophenyl)butanoic acid ester catalyst->product_protected deprotection Deprotection product_protected->deprotection product (R)-3-Amino-4-(4-cyanophenyl) butanoic acid hydrochloride deprotection->product

Caption: Asymmetric Hydrogenation Pathway.

Whole-Cell Biocatalysis using Phenylalanine Aminomutase

A fascinating and green alternative to traditional chemical synthesis is the use of whole-cell biocatalysts. This approach utilizes engineered microorganisms to perform specific chemical transformations. For the synthesis of β-amino acids, phenylalanine aminomutase (PAM) is a particularly relevant enzyme, as it catalyzes the conversion of α-phenylalanine derivatives to their corresponding β-isomers.

Scientific Rationale

The use of whole E. coli cells engineered to express a PAM from Pantoea agglomerans (PaPAM) has been demonstrated for the synthesis of various β-aryl-β-amino acids.[3] The whole-cell system provides a natural environment for the enzyme, obviating the need for enzyme purification and cofactor regeneration. The substrate, an α-amino acid, is simply added to the culture medium, and the engineered cells perform the desired transformation. This approach is inherently green, operating in aqueous media under mild conditions.

While the direct conversion of 4-cyano-α-phenylalanine has not been explicitly reported, the successful conversion of a wide range of substituted α-phenylalanines suggests that this substrate would also be a viable candidate.

Conceptual Experimental Workflow

Step 1: Preparation of Recombinant E. coli

  • The gene encoding for Pantoea agglomerans phenylalanine aminomutase (PaPAM) is cloned into an expression vector and transformed into a suitable E. coli host strain.

  • The recombinant cells are cultured to a desired cell density.

Step 2: Whole-Cell Biotransformation

  • The cultured cells are harvested and resuspended in a minimal medium.

  • (S)-4-cyano-α-phenylalanine is added to the cell suspension.

  • The reaction is incubated at an optimal temperature with shaking.

  • The formation of (R)-3-amino-3-(4-cyanophenyl)propanoic acid is monitored over time.

Step 3: Product Isolation and Conversion to Hydrochloride Salt

  • The cells are removed by centrifugation.

  • The supernatant containing the product is subjected to purification, for example, by ion-exchange chromatography.

  • The purified β-amino acid is then converted to its hydrochloride salt.

Expected Outcome

This method holds the promise of being a highly sustainable and cost-effective route. The enantioselectivity is expected to be excellent, dictated by the inherent properties of the enzyme. The yield would be dependent on the substrate tolerance and catalytic efficiency of the whole-cell system for the specific 4-cyano substrate.

Process Flow Diagram

G cluster_0 Biocatalyst Preparation cluster_1 Biotransformation cluster_2 Product Isolation biocatalyst Recombinant E. coli expressing PaPAM reaction Whole-Cell Biocatalysis biocatalyst->reaction substrate (S)-4-cyano-α-phenylalanine substrate->reaction purification Purification reaction->purification (R)-β-amino acid product (R)-3-Amino-4-(4-cyanophenyl) butanoic acid hydrochloride purification->product

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies Raised Against Peptides Containing Post-Translationally Modified Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides an in-depth, objective comparison of methods to assess the cross-reactivity of antibodies raised against peptides, with a particular focus on the challenges presented by post-translationally modified (PTM) amino acids. It is designed to equip researchers with the principles and practical protocols necessary to ensure antibody specificity and data integrity.

Introduction: The Critical Imperative of Specificity

In the realm of antibody-based assays, specificity is paramount. An antibody's utility is defined by its ability to bind to its intended target with high affinity and minimal interaction with other molecules.[1][2] Cross-reactivity, the phenomenon where an antibody binds to antigens other than the one used for immunization, can lead to false positives, inaccurate quantification, and misinterpreted results, ultimately undermining scientific reproducibility.[3]

This challenge is particularly acute for antibodies generated against synthetic peptides, especially those designed to recognize specific post-translational modifications (PTMs) like phosphorylation, acetylation, or methylation. These modifications are often subtle, differing from the unmodified protein by only a few atoms, yet they are critical for regulating cellular processes.[4][5] An antibody that recognizes a phosphorylated peptide, for instance, must not cross-react with the non-phosphorylated version of the same peptide or with other phosphorylated proteins in the proteome. This guide provides a comprehensive framework for designing and executing robust cross-reactivity studies to validate the specificity of these critical reagents.

Section 1: The Molecular Basis of Cross-Reactivity

Antibody-antigen binding is dictated by the complementarity between the antibody's binding site (paratope) and a specific region on the antigen (epitope).[6] Cross-reactivity occurs when an antibody's paratope recognizes similar epitopes on different antigens.[6][7] For peptide immunogens, the epitope is typically a linear sequence of amino acids. However, even minor changes, such as the addition of a phosphate group, can alter the epitope's charge and conformation, influencing antibody binding.

The primary challenge with PTM-specific antibodies is ensuring that the antibody's binding is dependent on the modification itself and not just the surrounding amino acid sequence.[5] A robust cross-reactivity study must therefore be designed to challenge the antibody against a panel of highly similar, yet distinct, peptides.

Section 2: Designing a Self-Validating Cross-Reactivity Study

A well-designed study is a self-validating one, with built-in controls that provide confidence in the results. The initial step often involves a bioinformatics approach. Using a tool like NCBI-BLAST to compare the immunogen sequence against a protein database can help predict potential cross-reactivity with other proteins.[3][7] An alignment score of over 85% is often indicative of potential cross-reactivity.[7] However, computational prediction is not a substitute for empirical testing.

Key Components of Experimental Design:
  • Target Peptide: The peptide containing the specific PTM of interest. This serves as the positive control.

  • Unmodified Peptide: The same peptide sequence without the PTM. This is the most critical negative control to assess PTM-specificity.

  • Homologous Peptides with Different PTMs: Peptides with the same sequence but different modifications (e.g., acetylation instead of phosphorylation) to check for PTM-type specificity.

  • Peptides with PTMs in Different Positions: Peptides with the same PTM but at a different amino acid position to assess positional specificity.

  • Scrambled Peptide: A peptide with the same amino acid composition but a different sequence, serving as a negative control for sequence specificity.

  • Unrelated Peptides with the Same PTM: Peptides from different proteins that contain the same PTM to screen for off-target binding.

The following diagram illustrates a logical workflow for a comprehensive cross-reactivity study.

Cross_Reactivity_Workflow cluster_0 Phase 1: Initial Screening & Optimization cluster_1 Phase 2: Quantitative Assessment cluster_2 Phase 3: Contextual Validation cluster_3 Phase 4: Data Analysis & Interpretation Start Define Target & Potential Cross-Reactants Bioinformatics BLAST Analysis of Immunogen Sequence Start->Bioinformatics Peptide_Panel Synthesize Peptide Panel (Target, Unmodified, Homologous, etc.) Bioinformatics->Peptide_Panel Titration Antibody Titration (Direct ELISA) Peptide_Panel->Titration Comp_ELISA Competitive ELISA vs. Peptide Panel Titration->Comp_ELISA SPR Surface Plasmon Resonance (SPR) Analysis Comp_ELISA->SPR For detailed kinetics Western_Blot Western Blot on Cell Lysates (+/- PTM induction) SPR->Western_Blot IHC_ICC IHC/ICC on Tissues/Cells (Positive & Negative Controls) Western_Blot->IHC_ICC Data_Analysis Calculate IC50 / KD Values IHC_ICC->Data_Analysis Conclusion Assess Specificity & Cross-Reactivity Profile Data_Analysis->Conclusion

Caption: Workflow for a multi-tiered antibody cross-reactivity assessment.

Section 3: Comparative Analysis of Cross-Reactivity Assessment Techniques

No single assay is sufficient to fully characterize an antibody's specificity. A multi-pronged approach, employing a combination of techniques, provides the most comprehensive and reliable data.

Enzyme-Linked Immunosorbent Assay (ELISA)

Principle: ELISA is a plate-based assay ideal for screening a large number of peptides. For cross-reactivity, a competitive ELISA format is superior as it provides a quantitative measure of the antibody's relative affinity for different peptides.[6][8] In this setup, a known amount of the target peptide is immobilized on the plate. The antibody is pre-incubated with varying concentrations of a competitor peptide (the target peptide itself or a potential cross-reactant) before being added to the plate. The more strongly the antibody binds to the competitor peptide in solution, the less antibody will be available to bind to the immobilized target peptide, resulting in a weaker signal.

Experimental Protocol: Competitive ELISA

  • Coating: Coat a 96-well microtiter plate with 100 µL/well of the target peptide (e.g., 1-5 µg/mL in coating buffer) and incubate overnight at 4°C.[9]

  • Washing: Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).[8]

  • Blocking: Block non-specific binding sites by adding 200 µL/well of blocking buffer (e.g., 3% BSA in PBS) and incubate for 1-2 hours at room temperature.[9][10]

  • Competition: In a separate plate, prepare serial dilutions of the competitor peptides. Add a fixed, pre-determined concentration of the primary antibody to each well containing the competitor peptides. Incubate for 1-2 hours at room temperature to allow binding to occur.[8]

  • Incubation: Transfer 100 µL of the antibody-competitor peptide mixtures to the coated and blocked plate. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step (step 2).

  • Detection: Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) at the appropriate dilution. Incubate for 1 hour at room temperature.[9]

  • Washing: Repeat the washing step (step 2).

  • Substrate Addition: Add 100 µL of the enzyme substrate (e.g., TMB). Allow the color to develop in the dark.[9]

  • Stopping Reaction: Stop the reaction by adding 50 µL of stop solution (e.g., 2N H2SO4).

  • Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

Data Presentation: ELISA

The results are typically plotted as absorbance versus competitor peptide concentration. The IC50 value (the concentration of competitor peptide required to inhibit 50% of the antibody binding) is calculated for each peptide. A lower IC50 value indicates a higher affinity of the antibody for that peptide.

Competitor PeptideSequenceIC50 (nM)% Cross-Reactivity
Target (pY123)Ac-Cys-Ala-Arg-pTyr -Gly-His-Ser-NH210100%
Unmodified (Y123)Ac-Cys-Ala-Arg-Tyr -Gly-His-Ser-NH2>10,000<0.1%
Homologous (pS126)Ac-Cys-Ala-Arg-Tyr-Gly-His-pSer -NH28,5000.12%
Unrelated (pY456)Ac-Leu-Ile-Glu-pTyr -Val-Pro-Trp-NH2>10,000<0.1%

% Cross-Reactivity = (IC50 of Target Peptide / IC50 of Competitor Peptide) x 100

Western Blotting

Principle: Western blotting assesses antibody specificity in the context of a complex mixture of proteins separated by size.[11] It can reveal if an antibody binds to proteins of unexpected molecular weights, which would indicate off-target binding.[1] For PTM-specific antibodies, it's crucial to use cell lysates where the PTM status of the target protein can be modulated (e.g., by treating cells with kinase inhibitors or phosphatases).

Experimental Protocol: Western Blotting

  • Sample Preparation: Prepare protein lysates from cells under conditions that are known to induce or inhibit the PTM of interest.

  • Electrophoresis: Separate the proteins by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody at its optimal dilution overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Washing: Repeat the washing step.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Data Interpretation: A truly specific antibody will show a single band at the expected molecular weight of the target protein, and the intensity of this band should correlate with the known PTM status of the protein in the lysate. The absence of a signal in lysates where the PTM is absent is a strong indicator of specificity.

Surface Plasmon Resonance (SPR)

Principle: SPR is a powerful, label-free technique that measures biomolecular interactions in real-time.[13][14] It provides detailed kinetic data, including the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which is a direct measure of binding affinity.[13] By immobilizing different peptides on the sensor chip, the precise binding kinetics of the antibody to each peptide can be determined.

Data Presentation: SPR

Peptideka (1/Ms)kd (1/s)KD (M)
Target (pY123)1.5 x 10^52.0 x 10^-41.3 x 10^-9
Unmodified (Y123)No Binding DetectedNo Binding DetectedN/A
Homologous (pS126)4.2 x 10^38.1 x 10^-31.9 x 10^-6

A significantly lower KD value for the target peptide compared to potential cross-reactants confirms high specificity.

Immunohistochemistry (IHC) / Immunocytochemistry (ICC)

Principle: IHC/ICC assesses antibody specificity in a cellular and tissue context, providing valuable information about the antibody's performance in a more biologically relevant setting.[15][16] Validation requires the use of positive and negative control tissues or cells where the expression and PTM status of the target are well-characterized.[17][18]

Data Interpretation: Specific staining should be observed only in the expected cell types and subcellular compartments. The absence of staining in negative control tissues and in tissues treated to remove the PTM (e.g., with phosphatases) is crucial for validation.[15]

Conclusion: A Weight-of-Evidence Approach

References

  • Boster Bio. (n.d.). Antibody Cross-Reactivity: How to Assess & Predict Binding.
  • Proteintech Group. (n.d.). How do I know if the antibody will cross-react?.
  • Wikipedia. (2023, December 2). Cross-reactivity.
  • ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It?.
  • Demarest, S. J., & Kessel, M. (2010). Improving the species cross-reactivity of an antibody using computational design. Protein Engineering, Design and Selection, 23(9), 711-717.
  • Reichert Technologies. (2025, February 6). The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions.
  • Gallagher, S. R., & Winston, S. E. (2017). Antibody validation for Western blot: By the user, for the user. Journal of Biomolecular Techniques, 28(3), 80-83.
  • Bordeaux, J., et al. (2020). Validating Immunohistochemistry Assay Specificity in Investigative Studies: Considerations for a Weight of Evidence Approach.
  • BioPharmaSpec. (n.d.). Dealing with the challenges of post translational modification (PTMs).
  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol.
  • HistologiX. (n.d.). How do I check if my monoclonal antibodies will cross-react?.
  • Cell Signaling Technology. (n.d.). Antibody Validation for Immunohistochemistry.
  • Bio-Rad Antibodies. (n.d.). Competitive ELISA Protocol.
  • Affinité Instruments. (2021, July 30). SPR to Examine Cross-Reactivity of Antibodies with Native and Variant SARS-CoV-2 Spike Proteins.
  • Tsumoto, K., & Kuroda, D. (2018). Next-generation antibodies for post-translational modifications. Current Opinion in Biotechnology, 52, 119-126.
  • Biocompare. (2024, April 24). A Guide to Western Blot Antibodies.
  • Liu, H., et al. (2020). Opportunities and Challenges for Antibodies against Intracellular Antigens. International Journal of Molecular Sciences, 21(18), 6591.
  • Frank, S. A. (2002). Specificity and Cross-Reactivity. In Immunology and Evolution of Infectious Disease. Princeton University Press.
  • OracleBio. (n.d.). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development.
  • Abcam. (n.d.). Introduction to IHC antibody validation for Cancer biomarkers.
  • Beltrán-Gracia, E., et al. (2018). Rapid Antibody Selection Using Surface Plasmon Resonance for High-Speed and Sensitive Hazelnut Lateral Flow Prototypes. Sensors, 18(12), 4434.
  • Acharya, T. (2010, May 3). Competitive ELISA Protocol and Animation.
  • Antibodies.com. (2025, September 26). Western Blot: The Complete Guide.
  • ResearchGate. (n.d.). Strategies to generate cross-reactive antibodies.
  • College of American Pathologists. (2024, February 23). Principles of analytic validation of immunohistochemical assays guideline update.
  • Sino Biological. (n.d.). Competitive ELISA Protocol.
  • Wang, W., et al. (2019). Developments and Challenges for mAb-Based Therapeutics. Antibodies, 8(4), 56.
  • Charles River Laboratories. (n.d.). Surface Plasmon Resonance (SPR) Assay.
  • Cytiva. (2025, June 18). What is surface plasmon resonance (SPR)?.
  • Creative Proteomics. (n.d.). Protocol for Competitive ELISA.
  • Bio-Rad. (n.d.). Western Blotting Immunodetection Techniques.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (R)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide on the safe and compliant disposal of (R)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide provides a procedural, step-by-step framework to ensure this compound is managed responsibly, grounded in scientific principles and regulatory standards. The protocols described herein are designed to be a self-validating system, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound is a specialized chemical intermediate. Its molecular structure, featuring a cyanophenyl group and an aminobutanoic acid hydrochloride salt, dictates its specific hazards. The primary concern is the cyanophenyl moiety . In the presence of acids, nitriles can potentially hydrolyze or decompose, liberating highly toxic hydrogen cyanide (HCN) gas[1]. The hydrochloride salt form makes the compound itself acidic, but contact with stronger acids must be strictly avoided.

Table 1: Inferred GHS Hazard Profile
Hazard ClassGHS CodeHazard StatementCausality
Acute Toxicity, OralH302Harmful if swallowed[3]The cyanophenyl group contributes to toxicity. Nitrile poisoning can exhibit symptoms similar to cyanide poisoning.[1]
Skin Corrosion/IrritationH315Causes skin irritation[3]The acidic nature of the hydrochloride salt and the chemical reactivity of the molecule can irritate skin upon contact.
Serious Eye Damage/IrritationH319Causes serious eye irritation[3]Direct contact with the eyes can cause significant damage due to the compound's chemical properties.
Specific target organ toxicity, single exposureH335May cause respiratory irritation[3]Inhalation of the dust can irritate the respiratory tract.

Given these hazards, all handling and disposal operations must be conducted with appropriate engineering controls and Personal Protective Equipment (PPE).

Pre-Disposal Safety Protocols: Preparing for Safe Handling

Before beginning any disposal procedure, establish a safe working environment. The causality is simple: preventing exposure is the most effective safety measure.

A. Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles and a face shield.[4]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Discard and replace gloves immediately if they become contaminated.[2]

  • Body Protection: A lab coat is mandatory. For handling larger quantities, consider a chemically resistant apron or suit.

  • Respiratory Protection: All handling of the solid compound should be done in a certified chemical fume hood to prevent inhalation of dust.[5]

B. Engineering Controls:

  • Always handle the compound and its waste within a functioning chemical fume hood.[5]

  • Ensure a safety shower and eyewash station are readily accessible and have been recently tested.

Step-by-Step Disposal Workflow

Disposal of this compound is governed by its classification as hazardous waste. Under no circumstances should this chemical be disposed of down the sink or in regular trash.[6][7][8] Such actions are illegal and pose a significant threat to environmental and public health.

The following workflow provides a logical sequence for compliant disposal.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_disposal Storage & Disposal start Waste Generated: (R)-3-Amino-4-(4-cyanophenyl) butanoic acid HCl ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work Inside a Certified Chemical Fume Hood ppe->fume_hood waste_type Waste Form? fume_hood->waste_type solid_waste Solid Waste: Contaminated labware, unused solid waste_type->solid_waste Solid liquid_waste Liquid Waste: Solutions containing the compound waste_type->liquid_waste Liquid select_solid_container Select a clearly labeled, sealable, compatible solid waste container. solid_waste->select_solid_container select_liquid_container Select a clearly labeled, leak-proof, compatible liquid waste container. liquid_waste->select_liquid_container segregate CRITICAL: Segregate from ACIDIC WASTE select_solid_container->segregate select_liquid_container->segregate store Store sealed container in a designated, secondary containment area. segregate->store contact_ehs Arrange for disposal through your institution's Environmental Health & Safety (EHS) office. store->contact_ehs end Compliant Hazardous Waste Disposal contact_ehs->end

Caption: Disposal decision workflow for (R)-3-Amino-4-(4-cyanophenyl)butanoic acid HCl.

Protocol 1: Bulk and Contaminated Solid Waste Disposal
  • Waste Identification: This includes unused or expired solid this compound, as well as contaminated items like weigh boats, gloves, and absorbent paper.

  • Container Selection: Choose a robust, sealable container compatible with the waste. A polyethylene pail or drum is a suitable choice. Never use biohazard bags or standard trash bags.[7]

  • Labeling: The container must be labeled as hazardous waste immediately upon the first item being added. Use your institution's official hazardous waste tag.[9] Clearly write the full chemical name: "this compound". Do not use abbreviations. List all constituents if it is a mixed waste.

  • Segregation (Critical Step): This waste stream MUST be kept separate from acidic waste.[9] The rationale is to prevent any possibility of a reaction that could generate hydrogen cyanide gas.[1] Store in a designated satellite accumulation area, segregated by compatibility.[7]

  • Accumulation: Keep the waste container tightly sealed at all times, except when adding waste.[8]

  • Final Disposal: Contact your institution's Environmental Health & Safety (EHS) or equivalent department to arrange for pickup and disposal by a licensed hazardous waste vendor.[10]

Protocol 2: Aqueous Waste Solutions
  • Waste Identification: Any solutions containing dissolved this compound.

  • Container Selection: Use a designated, leak-proof liquid waste container (e.g., a carboy) made of a compatible material like polyethylene.

  • Labeling: As with solid waste, label the container immediately with a hazardous waste tag, listing the full chemical name and all other components of the solution with their approximate concentrations.

  • Segregation (Critical Step): Do not mix this waste with other waste streams, especially strong acids or bases, without first consulting compatibility charts or your EHS office.[9]

  • Accumulation: Keep the container sealed. Store it in secondary containment (such as a spill tray) to prevent leaks from spreading.[9]

  • Final Disposal: Arrange for pickup through your institution's EHS office.

Decontamination of Empty Containers

Empty containers that once held this compound must also be managed as hazardous waste or properly decontaminated.

  • Initial Assessment: If the container holds a significant residue, it should be disposed of as chemical waste with the cap intact.[7]

  • Triple Rinsing: For containers with only minimal residue, a triple rinse procedure can be used.[7]

    • Rinse the container three times with a suitable solvent (e.g., water or methanol).

    • Crucially, collect all three rinsates as hazardous liquid waste and add them to your designated aqueous or solvent waste container.[7][8]

  • Final Container Disposal: Once triple-rinsed, the container can be managed as non-hazardous waste. Obliterate or remove the original label to prevent confusion.[7][8] Place the clean, dry, and unlabeled container in the appropriate receptacle for glass or plastic waste.

Emergency Procedures: Spill and Exposure Management

Preparedness is a cornerstone of laboratory safety.

A. Spill Response:

  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or if dust is airborne.

  • Isolate: Secure the area to prevent entry.

  • Report: Immediately contact your institution's EHS or emergency response team.

  • Cleanup (Only if trained and safe):

    • For small powder spills within a fume hood, gently cover with an absorbent material to avoid raising dust.[4]

    • Carefully scoop the material into a designated hazardous waste container.

    • Wipe the area with a damp cloth, and dispose of the cloth as hazardous solid waste.

    • Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.

B. Personnel Exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[2][5]

  • Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.[4][5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5] Show the medical personnel the Safety Data Sheet for a similar compound if available.

Regulatory Framework: The Basis for Compliance

In the United States, the disposal of this chemical falls under the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[11][12] Due to its potential toxicity and reactivity (generation of toxic gas with acid), this compound would be classified as a characteristic hazardous waste.[13][14] Your institution's EHS department is responsible for ensuring that all waste is managed in accordance with these federal, state, and local regulations.

By adhering to the protocols in this guide, you contribute to a culture of safety and ensure that your laboratory's operations are in full compliance with the law, protecting both yourself and the environment.

References

  • American Chemical Society. Hazardous Waste and Disposal. [Link]

  • Jubilant Ingrevia Limited. 3-Amino-4-methylpyridine Safety Data Sheet. [Link]

  • Northwestern University. Hazardous Waste Disposal Guide. Research Safety.[Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Office of Clinical and Research Safety.[Link]

  • National Center for Biotechnology Information. (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. PubChem Compound Summary.[Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

  • American Chemical Society Committee on Chemical Safety. Guide for Chemical Spill Response. [Link]

  • National Institutes of Health. NIH Waste Disposal Guide 2022. [Link]

  • American Chemical Society. Chemical Disposal Guidelines: a Quick Reference. [Link]

  • U.S. Environmental Protection Agency. RCRA Online. [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Overview. [Link]

  • University of Pennsylvania. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Environmental Health & Radiation Safety.[Link]

  • National Institutes of Health. NIH Waste Disposal Guide. [Link]

  • U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • National Institutes of Health. Chemical Waste Management. [Link]

  • U.S. Environmental Protection Agency. Treatment of Complex Cyanide Compounds for Reuse or Disposal. [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste Characteristics. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.